Product packaging for Bromoacetic-13c2 acid(Cat. No.:CAS No. 52947-00-9)

Bromoacetic-13c2 acid

Cat. No.: B122903
CAS No.: 52947-00-9
M. Wt: 140.93 g/mol
InChI Key: KDPAWGWELVVRCH-ZDOIIHCHSA-N
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Description

Significance of Stable Isotope Tracing in Advanced Academic Research

Stable isotope tracing is a cornerstone of modern scientific investigation, offering a non-radioactive and safe method to track molecular transformations. fiveable.meyoutube.com This approach has become increasingly accessible with the advent of high-resolution mass spectrometers and advanced nuclear magnetic resonance (NMR) spectroscopy techniques. springernature.comnih.gov

Stable isotope labeling is a powerful tool for mapping the intricate web of biochemical reactions that constitute an organism's metabolism. creative-proteomics.comcreative-proteomics.com By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system, scientists can follow the labeled atoms as they are incorporated into various downstream metabolites. springernature.comnih.govsilantes.com This allows for the qualitative and quantitative analysis of metabolic fluxes, providing a detailed picture of how cells utilize different nutrients and how these processes are altered in disease states like cancer or diabetes. creative-proteomics.comnih.govnih.govbohrium.com For instance, ¹³C-labeled glucose can be used to trace its path through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, revealing the relative activity of these fundamental energy-producing pathways. nih.govnih.gov

The study of kinetic isotope effects (KIEs) is a fundamental application of stable isotope labeling in understanding reaction mechanisms. acs.orgnih.govacs.org A KIE occurs when replacing an atom with its heavier isotope alters the rate of a chemical reaction. libretexts.org This effect arises from the difference in vibrational frequencies of the chemical bonds involving the light and heavy isotopes. nih.govlibretexts.org By measuring KIEs, researchers can gain insights into the rate-limiting steps of a reaction and the structure of the transition state. acs.orgeinsteinmed.edu This is particularly valuable in enzymology for elucidating the catalytic mechanisms of enzymes. acs.orgnih.govnih.gov

Carbon-13 is a preferred stable isotope for a multitude of reasons. As a stable, non-radioactive isotope, it is safe for use in studies involving living organisms, including humans. fiveable.me Its natural abundance is low (about 1.1%), meaning that the introduction of ¹³C-labeled compounds results in a strong, clear signal against a low background. fiveable.menih.gov Carbon-13 NMR spectroscopy offers high chemical specificity, allowing for the identification of the exact position of the label within a molecule. cambridge.orgcore.ac.uk This level of detail is crucial for distinguishing between different metabolic pathways and understanding the precise rearrangements of the carbon skeleton during a reaction. core.ac.uknih.gov

Overview of Bromoacetic Acid as a Versatile Synthetic Precursor and Alkylating Agent

Bromoacetic acid (BrCH₂COOH) is a colorless, crystalline solid that serves as a valuable building block in organic synthesis. ontosight.ainih.govwikipedia.org It is known for its role as a potent alkylating agent, meaning it can readily transfer its bromoacetyl group to other molecules. ontosight.aispectrumchemical.comsigmaaldrich.com This reactivity makes it a useful reagent for modifying proteins and nucleic acids in biochemical assays, targeting nucleophilic centers such as sulfhydryl groups and histidine residues. ontosight.ai Furthermore, bromoacetic acid is a precursor in the synthesis of a variety of other biologically active compounds and pharmaceuticals. ontosight.ainih.govwikipedia.org

PropertyValue
Molecular Formula C₂H₃BrO₂
Molar Mass 138.948 g·mol⁻¹
Appearance White to light yellow crystalline solid
Melting Point 49 to 51 °C (120 to 124 °F; 322 to 324 K)
Boiling Point 206 to 208 °C (403 to 406 °F; 479 to 481 K)
Solubility in water Readily soluble
Acidity (pKa) 2.86
Table 1: Physicochemical Properties of Bromoacetic Acid wikipedia.orgsolubilityofthings.com

Rationale for Carbon-13 Isotopic Labeling at the 1,2 Positions (Bromoacetic-13c2 Acid) for Specific Research Applications

Labeling both carbon atoms in bromoacetic acid with ¹³C to create this compound provides a powerful probe for specific research applications. This dual labeling strategy is particularly advantageous for several reasons:

Tracing the Intact Carbon Backbone: By labeling both carbons, researchers can track the integrity of the two-carbon acetyl unit as it is transferred during alkylation reactions or incorporated into larger molecules. springernature.comcreative-proteomics.comacs.org This is crucial for confirming reaction mechanisms and ensuring that the acetyl group has not undergone fragmentation.

Enhanced NMR Signal and Structural Elucidation: The presence of two adjacent ¹³C atoms gives rise to ¹³C-¹³C spin-spin coupling in NMR spectroscopy. cambridge.org This coupling provides unambiguous evidence of the connectivity between the two labeled carbons, aiding in the structural identification of reaction products and metabolites. cambridge.orgnih.gov

Metabolic Flux Analysis: In metabolic studies, the dual label can help to differentiate between pathways that transfer the entire two-carbon unit and those that might cleave the bond between them. nih.govnih.goveinsteinmed.edu This allows for a more precise quantification of flux through specific metabolic routes.

Scope of the Academic Research Outline: Focus on Methodological and Foundational Advancements Utilizing this compound

This article will focus on the methodological and foundational advancements that are made possible through the use of this compound. The discussion will be centered on its application in elucidating complex biochemical pathways and investigating the mechanisms of chemical and enzymatic reactions. The unique advantages conferred by the dual ¹³C labeling will be highlighted, demonstrating how this specific isotopically labeled compound contributes to a deeper understanding of molecular and cellular processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3BrO2 B122903 Bromoacetic-13c2 acid CAS No. 52947-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52947-00-9
Record name 52947-00-9
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Synthetic Methodologies for Bromoacetic 13c2 Acid and Its Derivatives

Strategies for Carbon-13 Isotopic Enrichment at Specific Positions

The introduction of carbon-13 isotopes at specific locations within a molecule requires carefully planned synthetic strategies. These strategies typically involve the use of precursors that are already enriched with ¹³C at the desired positions. This approach ensures that the isotopic label is incorporated into the target molecule with high efficiency and positional integrity.

Utilization of Selectively ¹³C-Labeled Precursors

A cornerstone of isotopic labeling is the use of commercially available or synthetically prepared small molecules that serve as the source of the ¹³C atoms. wikipedia.org The choice of precursor is dictated by the desired labeling pattern in the final product and the synthetic route to be employed.

[1,2-¹³C₂]Acetic acid is a fundamental and widely utilized precursor for the synthesis of molecules containing a doubly carbon-13 labeled ethyl group. Its commercial availability makes it a convenient starting material for a variety of synthetic transformations. This isotopically labeled acetic acid can be employed in numerous organic reactions where acetic acid or its derivatives are typically used, thereby introducing the ¹³C₂ unit into the target structure.

Table 1: Properties of [1,2-¹³C₂]Acetic Acid

PropertyValue
Molecular Formula¹³C₂H₄O₂
Labeled CAS Number16651-47-1
Unlabeled CAS Number64-19-7

This interactive table provides key properties of the labeled acetic acid precursor.

[¹³C]Cyanide, often in the form of potassium cyanide (K¹³CN), is a versatile reagent for introducing a single carbon-13 atom. isotope.com It is frequently used in nucleophilic substitution reactions to prepare ¹³C-labeled nitriles, which can then be hydrolyzed to carboxylic acids or subjected to other transformations. isotope.com

¹³C-labeled urea (B33335) is another important precursor, particularly in the synthesis of heterocycles and in metabolic studies. isotope.com It serves as a source for a ¹³C-labeled carbonyl group. For instance, labeled urea can be used in condensation reactions to form cyclic ureas, which are structural motifs in various biologically active molecules. nih.gov

Table 2: Applications of ¹³C-Labeled Cyanide and Urea

PrecursorCommon Applications in Isotopic Labeling
[¹³C]CyanideSynthesis of ¹³C-nitriles, ¹³C-carboxylic acids
¹³C-Labeled UreaSynthesis of labeled heterocycles (e.g., cyclic ureas), metabolic labeling

This interactive table summarizes the primary synthetic uses of these labeled precursors.

Glycine (B1666218) labeled with carbon-13 in both its carboxyl and α-carbon positions ([¹³C₂]Glycine) is a crucial starting material for the synthesis of other isotopically labeled amino acids. mdpi.comisotope.com It can be used in various synthetic routes where glycine serves as a backbone, allowing for the introduction of the ¹³C₂ unit into more complex amino acid structures. These labeled amino acids are invaluable for protein structure and dynamics studies using nuclear magnetic resonance (NMR) spectroscopy. ukisotope.com

A variety of other small, ¹³C-labeled molecules serve as important precursors in isotopic synthesis. ¹³C-labeled alcohols, such as [2-¹³C]ethanol, can be used as building blocks in syntheses where an ethyl group is required. sigmaaldrich.com

[¹³C]Carbon dioxide (¹³CO₂) is a fundamental one-carbon building block for introducing a labeled carboxyl group. sigmaaldrich.com It can be incorporated into molecules through carboxylation reactions, often involving organometallic reagents. imist.ma This method is particularly useful for the late-stage introduction of a carbon-13 label into a complex molecule. imist.ma

Chemical Synthesis Routes for Bromoacetic-¹³c₂ Acid

The most direct and common method for the synthesis of Bromoacetic-¹³c₂ acid is the bromination of [1,2-¹³C₂]Acetic acid. The Hell-Volhard-Zelinsky reaction is a well-established and effective method for the α-bromination of carboxylic acids and is directly applicable to this synthesis. isotope.comimist.ma

The reaction proceeds by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as phosphorus tribromide (PBr₃). isotope.comimist.ma The phosphorus tribromide first converts the carboxylic acid into its acyl bromide. This acyl bromide intermediate more readily forms an enol tautomer than the original carboxylic acid. The enol then undergoes electrophilic attack by bromine at the α-carbon. Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.

¹³CH₃¹³COOH + Br₂ (with PBr₃ catalyst) → Br¹³CH₂¹³COOH + HBr

This method is reliable and provides good yields of the α-brominated product. nih.gov The resulting Bromoacetic-¹³c₂ acid is a colorless solid and a versatile alkylating agent for further synthetic applications. isotope.com

Adaptations of Classical Bromoacetic Acid Synthesis Methods for Isotopic Labeling (e.g., Hell-Volhard-Zelinsky Reaction)

The quintessential method for preparing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgalfa-chemistry.comwikipedia.org This reaction is readily adapted for isotopic labeling by utilizing a starting material enriched with the desired isotope. To synthesize Bromoacetic-13c2 acid, the reaction begins with Acetic-13c2 acid (¹³CH₃¹³COOH).

Key Features of the Hell-Volhard-Zelinsky Reaction:

Feature Description
Reactants Carboxylic Acid (e.g., Acetic-13c2 acid), Bromine (Br₂)
Catalyst Phosphorus Tribromide (PBr₃) or Red Phosphorus
Key Intermediate Acyl Bromide
Reaction Site α-carbon of the carboxylic acid

| Product | α-Bromo Carboxylic Acid (e.g., this compound) |

Specific Protocols for 1,2-13C2-Bromoacetic Acid Preparation

While detailed, step-by-step published protocols specifically for the synthesis of 1,2-13C2-Bromoacetic acid are proprietary or embedded within broader research, the procedure is a direct application of the HVZ reaction. The synthesis commences with commercially available Acetic-13c2 acid.

A typical laboratory-scale synthesis would involve charging a reaction vessel with Acetic-13c2 acid and a catalytic quantity of red phosphorus or phosphorus tribromide. orgsyn.org The mixture is heated, and bromine is added dropwise. orgsyn.org The reaction is refluxed until the conversion is complete, which is often indicated by a change in color. After the reaction, the intermediate α-bromo acyl bromide is hydrolyzed, typically by the careful addition of water, to produce this compound. Purification is generally achieved through distillation or crystallization. The resulting product is a colorless solid that serves as a versatile, isotopically labeled alkylating agent and synthetic building block. wikipedia.orgisotope.comcymitquimica.com

Synthesis of this compound Derivatives

This compound is a valuable precursor for a range of labeled molecules. Its chemical reactivity, centered on the carboxylic acid and the bromine-bearing carbon, allows for straightforward conversion into esters, and its use as an alkylating agent enables the synthesis of more complex structures like amino acids, peptides, and other bioactive compounds. cymitquimica.com

Esterification to Ethyl Bromoacetate-13C2

The synthesis of Ethyl Bromoacetate-13C2 from this compound is a standard esterification reaction, most commonly the Fischer esterification. In this process, this compound is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. orgsyn.orgatamanchemicals.com

The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. orgsyn.org Water, a byproduct of the reaction, is often removed to improve the yield. The resulting Ethyl Bromoacetate-13C2 is a versatile labeled alkylating agent used in various synthetic applications, including the Reformatsky reaction, where it reacts with zinc to form a zinc enolate that can then condense with carbonyl compounds. atamanchemicals.comwikipedia.org

Preparation of Labeled Amino Acids and Peptides

The carbon-bromine bond in this compound and its esters is susceptible to nucleophilic substitution, making these compounds excellent reagents for introducing a labeled two-carbon unit. This reactivity is widely exploited in the synthesis of labeled amino acids and for modifying peptides.

One common application is the synthesis of ¹³C-labeled glycine. By reacting Ethyl Bromoacetate-13C2 with a source of ammonia, such as in the Gabriel synthesis, the bromine atom is displaced to form the ethyl ester of glycine, which can then be hydrolyzed to yield Glycine-1,2-13C2. The α-bromo acids produced via the HVZ reaction are frequently used as intermediates in the preparation of amino acids. wikipedia.orgmasterorganicchemistry.com

Furthermore, this compound can be used to modify existing peptides. It can be coupled to the N-terminal amine of a peptide chain using standard peptide coupling chemistry. nih.gov This results in an N-bromoacetyl-13c2-labeled peptide. This bromoacetyl group can then react with nucleophilic side chains, such as the thiol group of a cysteine residue, to form stable thioether linkages, enabling the creation of cyclic peptides or peptide conjugates with a stable isotopic tag. nih.gov

Synthesis of Complex Natural Products and Building Blocks

This compound serves as a fundamental two-carbon (C2) building block for constructing more complex isotopically labeled molecules, including precursors for natural product synthesis. Its utility has been demonstrated in the large-scale preparation of 2-(phenylthio)[1,2-¹³C₂]acetic acid. nih.gov This is achieved by reacting ¹³C-labeled bromoacetic acid with thiophenol. The resulting compound is a stable, nonvolatile precursor that can be used in the synthesis of other important labeled molecules like acrylic acid, methacrylic acid, and crotonic acid. nih.gov These, in turn, are crucial starting materials in the synthesis of numerous natural products and polymers. The introduction of the ¹³C₂-label at an early stage via this compound ensures that the isotopic marker is carried through the synthetic pathway into the final complex target molecule.

Analytical Validation of Synthetic Products

The successful synthesis and isotopic enrichment of this compound and its derivatives must be confirmed through rigorous analytical methods. The primary techniques used for this validation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Mass Spectrometry (MS): MS is essential for confirming the mass of the labeled compound and determining the level of isotopic enrichment. nih.gov The molecular ion peak in the mass spectrum of this compound will be shifted by +2 mass units compared to its unlabeled counterpart due to the presence of two ¹³C atoms instead of ¹²C atoms. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of isotopic incorporation can be accurately quantified. nih.govnih.gov

Together, these techniques provide a comprehensive validation of the identity, purity, and isotopic labeling of the synthesized compounds. nih.gov

Confirmation of Isotopic Enrichment and Purity via 13C-NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules and provides direct evidence of isotopic labeling. bhu.ac.in In the case of this compound, both carbon atoms are enriched to the 13C isotope, which has a nuclear spin (I = 1/2) and is therefore NMR active. bhu.ac.in This contrasts with the most abundant isotope, carbon-12, which is NMR inactive. bhu.ac.in

Commercial preparations of this compound typically specify an isotopic purity of 99 atom % 13C. sigmaaldrich.com 13C-NMR analysis serves to confirm this high level of enrichment. The spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent carbon atoms in the molecule: the carboxylic carbon (¹³COOH) and the alpha-carbon (Br¹³CH₂).

The chemical shift values are indicative of the chemical environment of each carbon atom. oregonstate.edu The carboxylic acid carbon is significantly deshielded and appears downfield, typically in the range of 165-190 ppm. oregonstate.edu The carbon atom bonded to the bromine, being attached to an electronegative halogen, will also be deshielded and is expected to resonate in the aliphatic halide region. The presence of intense signals at these characteristic chemical shifts, coupled with the absence of significant signals at the corresponding positions for the natural abundance compound, confirms the high degree of isotopic enrichment.

Table 1: Expected 13C-NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm) Range
Br¹³CH₂ 20 - 50
¹³COOH 165 - 190

Assessment of Unlabeled Impurities and Chemical Purity via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a sample, making it ideal for assessing chemical purity and detecting unlabeled impurities. birchbiotech.com

The analysis of polar, low-volatility compounds like carboxylic acids by GC often requires a derivatization step to convert the analyte into a more volatile and thermally stable form. colostate.edugcms.cz This is crucial for bromoacetic acid to prevent peak tailing and potential thermal decomposition in the GC injection port. colostate.edunih.gov Common derivatization methods include esterification to form alkyl esters (e.g., methyl or butyl esters) or silylation to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netsigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. birchbiotech.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. birchbiotech.com This allows for the unambiguous identification of this compound and any impurities.

A key advantage of MS in this context is its ability to differentiate between the isotopically labeled compound and its unlabeled counterpart. The molecular weight of this compound is approximately 140.93 g/mol , which is two mass units higher than that of natural bromoacetic acid (approx. 138.95 g/mol ). sigmaaldrich.comwikipedia.org This "M+2" mass shift is readily detected in the mass spectrum, confirming the presence of the two 13C atoms. sigmaaldrich.com Any unlabeled Bromoacetic acid impurity would elute at a nearly identical retention time but would be clearly identified by its lower molecular ion peak in the mass spectrum. nist.gov

By integrating the areas of the peaks in the resulting chromatogram, the relative concentration of each component can be determined, providing a quantitative measure of the chemical purity and the precise level of any unlabeled or other chemical impurities. birchbiotech.com

Table 2: Mass Comparison of Labeled and Unlabeled Bromoacetic Acid

Compound Molecular Formula Approximate Molar Mass (g/mol)
This compound Br¹³CH₂¹³CO₂H 140.93
Bromoacetic acid (unlabeled) BrCH₂CO₂H 138.95

Advanced Analytical Methodologies in Conjunction with Bromoacetic 13c2 Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure, dynamics, and interactions in solution. The utility of NMR is significantly amplified through the strategic incorporation of stable isotopes, such as Carbon-13 (¹³C). While the natural abundance of ¹³C is only about 1.1%, molecules synthetically enriched with ¹³C, such as Bromoacetic-13c2 acid, provide a powerful tool for a variety of advanced NMR experiments. The introduction of ¹³C labels enhances signal sensitivity and enables specific tracking of the labeled atoms within complex chemical and biological systems. This compound, with its two adjacent ¹³C atoms, is particularly valuable for studies involving carbon-carbon bond formation, degradation, and for detailed structural analysis through the observation of ¹³C-¹³C spin-spin coupling.

Carbon-13 NMR Spectroscopy for Structural Elucidation and Isotopic Location Confirmation

Carbon-13 NMR spectroscopy is a definitive method for identifying the carbon framework of an organic molecule. Each unique carbon atom in a molecule typically produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (position on the spectrum) providing information about its electronic environment and bonding. The chemical shift range for ¹³C is much wider than for proton (¹H) NMR, spanning up to 200 ppm, which generally results in less signal overlap and clearer spectra.

For this compound, the ¹³C NMR spectrum serves a dual purpose. Firstly, it confirms the molecular structure by showing signals corresponding to the carboxyl carbon and the alpha-carbon. The carboxyl carbon (¹³COOH) is expected to resonate significantly downfield (typically 165-190 ppm) due to the deshielding effect of the two oxygen atoms, while the brominated methylene (B1212753) carbon (-¹³CH₂Br) will appear further upfield. Secondly, and crucially, the spectrum confirms the precise location of the isotopic labels. The presence of strong signals at these positions, far exceeding the intensity expected from natural abundance, verifies that the molecule is indeed enriched with ¹³C at both carbon positions as intended. The observation of homonuclear ¹³C-¹³C coupling further solidifies this confirmation.

A significant advantage of using doubly labeled compounds like this compound is the ability to observe homonuclear ¹³C-¹³C spin-spin coupling. Because the probability of two adjacent ¹³C atoms occurring naturally in the same molecule is extremely low (~0.01%), this coupling is typically not observed in unlabeled samples. In this compound, however, the two ¹³C nuclei are directly bonded, leading to a splitting of their respective NMR signals into doublets. The magnitude of this one-bond coupling constant (¹J(¹³C,¹³C)) provides valuable information about the hybridization and electronic nature of the C-C bond.

This phenomenon is the foundation of isotopomer analysis, a method used to trace the flow of carbon atoms through metabolic pathways or chemical reaction sequences. When a ¹³C-labeled substrate is introduced into a system, the resulting products will contain specific patterns of ¹³C incorporation. By analyzing the multiplet structures (singlets, doublets, etc.) in the ¹³C NMR spectrum of a product molecule, researchers can deduce which carbon-carbon bonds were formed or broken, providing deep insights into the underlying mechanisms. For instance, if this compound were used as a precursor in a biosynthesis study, the preservation or splitting of the coupled ¹³C-¹³C pair in the final product would reveal the metabolic fate of the original acetate (B1210297) unit.

Coupling TypeTypical Range (Hz)Information Provided
One-bond (¹J(¹³C,¹³C))30 - 70Hybridization, bond order, and substituent effects. Directly observed in this compound.
Two-bond (²J(¹³C,¹³C))< 10Conformational information; relates carbons separated by one other atom.
Three-bond (³J(¹³C,¹³C))0 - 15Torsional angle dependence (Karplus relationship); provides structural constraints.

While ¹³C NMR is not inherently quantitative under standard acquisition conditions due to long relaxation times and the Nuclear Overhauser Effect (NOE), specific experimental setups can be employed to obtain reliable quantitative data. Quantitative ¹³C NMR (qNMR) is a powerful tool for determining the ratios of components in a mixture, such as diastereomers or constitutional isomers, especially when proton NMR spectra are too complex due to signal overlap.

This compound can be utilized in quantitative studies in several ways. It can serve as a labeled reactant, where the integration of the distinct signals of the starting material and the ¹³C-labeled product allows for precise measurement of reaction conversion. Furthermore, it can be used to install a ¹³C-labeled tag onto other molecules. For example, in polymer chemistry, reacting this compound with a polymer chain can specifically label the end groups. By comparing the integral of the signals from the labeled end groups to the integrals of the signals from the repeating monomer units in the polymer backbone, one can accurately determine the degree of polymerization and the number-average molecular weight (Mₙ). Studies have shown that ¹³C NMR integration, using short relaxation delays, can yield results that are within <3.4% of values obtained from ¹H NMR.

ApplicationMethodologyInformation Gained
Mixture Analysis Compare the integrated signal intensities of unique carbons from each component in the mixture.Molar ratio of isomers (diastereomers, regioisomers), product distribution.
Polymer End-Group Analysis Attach this compound to polymer termini and compare the integral of the end-group ¹³C signal to that of a repeating unit's ¹³C signal.Degree of polymerization (DP), number-average molecular weight (Mₙ).
Purity Assessment Use this compound as an internal standard and compare its known signal integral to that of the analyte.Absolute quantification and purity determination of a target compound.

The non-invasive nature of NMR spectroscopy makes it an ideal tool for real-time reaction monitoring. By acquiring ¹³C NMR spectra at regular intervals, chemists can track the disappearance of reactants and the appearance of products, allowing for the determination of reaction kinetics. Using a ¹³C-labeled compound like this compound greatly simplifies this process, as the labeled signals are distinct and easily monitored without interference from other signals in the reaction mixture.

This approach is particularly powerful for mechanistic studies. The fate of the ¹³C label can be followed through the course of the reaction, enabling the identification of transient intermediates that might otherwise be undetectable. For example, if this compound participates in a substitution reaction, monitoring the chemical shifts of the two labeled carbons can reveal the formation of an intermediate complex before the final product is generated. Isotope labeling can also be used to distinguish between different possible reaction pathways. The specific connectivity of the ¹³C atoms in the product, determined by ¹³C-¹³C coupling patterns, can provide conclusive evidence for one mechanism over another.

Isotopic labeling is indispensable for NMR studies of large biological macromolecules like proteins and RNA, which suffer from severe signal overlap and line broadening. Bromoacetic acid is a well-known alkylating agent that can covalently modify specific amino acid residues in proteins (e.g., cysteine, histidine) or functional groups in nucleic acids. By using this compound, a ¹³C₂-acetyl moiety can be specifically attached to these macromolecules, serving as an NMR probe.

In protein studies, attaching the ¹³C₂ label allows researchers to probe the local environment and dynamics of a specific site within the protein. Changes in the chemical shifts of the labeled carbons upon ligand binding, protein folding, or interaction with other proteins can provide detailed information about these processes at atomic resolution.

Similarly, in RNA research, ¹³C-labeled building blocks are crucial for overcoming the challenges of NMR analysis. This compound can be used in the chemo-enzymatic synthesis of ¹³C-labeled nucleotide triphosphates (NTPs). For instance, ¹³C-labeled bromoacetic acid is a precursor in the synthesis of labeled uracil, which can then be converted into [5-¹³C]-uridine 5′-triphosphate (UTP). This labeled UTP can be incorporated into an RNA molecule during in vitro transcription, placing a ¹³C probe at a specific location. These probes are invaluable for studying RNA structure, dynamics, and interactions with ligands or proteins.

Optimizing Conditions for High-Resolution ¹³C NMR with Labeled Substrates

Acquiring high-quality, high-resolution ¹³C NMR spectra, even with enriched substrates, requires careful optimization of experimental parameters. The primary goals are to maximize signal-to-noise ratio (S/N) and spectral resolution in the minimum amount of time.

Key parameters to optimize include:

Relaxation Delay (D1): The time allowed for nuclear spins to return to equilibrium between scans. For quantitative analysis, a long D1 (typically 5 times the longest T₁ relaxation time) is needed. However, for routine analysis of highly concentrated ¹³C-labeled samples, shorter delays can be used to accelerate data acquisition. The use of paramagnetic relaxation agents, such as Cr(acac)₃ or even dissolved oxygen, can shorten T₁ values, allowing for faster pulsing and improved S/N over a given time.

Decoupling: To simplify spectra and improve sensitivity, ¹³C NMR is typically performed with broadband proton decoupling, which collapses ¹³C-¹H multiplets into single lines. For labeled substrates like this compound, homonuclear ¹³C decoupling techniques can also be applied to selectively collapse the ¹³C-¹³C coupling, which can be useful for simplifying complex spectra in metabolic studies.

Solvent and Concentration: The choice of solvent is critical to ensure the solubility of the sample and to avoid interfering signals. Using a high-concentration sample of the ¹³C-labeled compound is the most direct way to improve the S/N and reduce the experiment time.

Pulse Sequence: Advanced pulse sequences can be used to enhance the signals of certain types of carbons or to edit the spectrum. For example, Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although this is less relevant for the quaternary and methylene carbons in this compound itself, it is critical for analyzing products derived from it.

By carefully tuning these conditions, researchers can obtain high-resolution spectra that fully exploit the benefits of isotopic labeling with substrates like this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of analytical chemistry, enabling the measurement of the mass-to-charge ratio of ions. In the context of metabolic studies, its application with isotopically labeled compounds like this compound has revolutionized the ability to quantify and trace metabolic pathways.

Isotope-Dilution Mass Spectrometry (IDMS) for Precise Metabolite Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is recognized as a gold standard for achieving high accuracy and precision in quantitative analysis. biorxiv.org The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, a metabolite derivatized with this compound—to a sample. This labeled compound serves as an internal standard (IS). nih.govresearchgate.net

The core assumption is that the isotopically labeled standard behaves identically to its unlabeled, native counterpart during sample preparation, extraction, and analysis. nih.gov By measuring the ratio of the signal intensity of the native analyte to the labeled internal standard, any sample loss or variability during the analytical workflow can be effectively corrected. This approach significantly minimizes errors arising from sample matrix effects and variations in instrument response. biorxiv.orgnih.gov

The use of 13C-labeled internal standards is particularly advantageous because they are chemically identical to the analyte of interest and co-elute during chromatographic separation, but are distinguishable by the mass spectrometer due to their mass difference. This strategy greatly enhances the robustness and reliability of metabolite quantification. researchgate.net For instance, in microbial metabolomics, uniformly 13C-labeled cell extracts are used as a comprehensive internal standard to correct for analytical bias and improve measurement precision. nih.govresearchgate.net this compound can be employed to derivatize a target metabolite, thereby creating a labeled internal standard essential for this high-precision quantification method.

Table 1: Key Advantages of Using this compound in IDMS

FeatureAdvantageScientific Rationale
Structural Analogue The labeled derivative is chemically identical to the unlabeled derivative.Ensures identical behavior during extraction, chromatography, and ionization, correcting for sample processing and matrix effects. nih.gov
Known Concentration Added in a precise, known amount.Allows for the calculation of the absolute concentration of the native analyte based on the measured isotope ratio.
Mass Differentiation Easily distinguished from the native analyte by the mass spectrometer.The +2 Da mass shift from the 13C2 label provides a clear and distinct signal for quantification.
Reduced Variability Compensates for variations in instrument performance and sample handling.Leads to higher precision and accuracy in quantitative results compared to other standardization methods. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Labeled Metabolites and Internal Standards

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile, and thermally stable molecules. nih.gov For many metabolites, particularly those with polar functional groups like carboxyl or hydroxyl groups (e.g., amino acids, organic acids, sugars), a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. nih.govumb.edu

This compound can serve as a derivatizing agent, reacting with specific functional groups on target metabolites. This reaction not only makes the metabolite suitable for GC-MS analysis but also introduces the stable isotope label. The resulting labeled derivative can then be used as an internal standard for the quantification of the corresponding unlabeled metabolite. researchgate.net

The process typically involves:

Extraction of metabolites from the biological sample.

Derivatization of the extract with this compound to create the labeled standard and a corresponding unlabeled derivatizing agent for the target analytes.

Analysis by GC-MS , where the derivatized compounds are separated based on their boiling points and retention times on the GC column and subsequently detected by the mass spectrometer.

This approach allows for the accurate quantification of a wide range of metabolites in complex biological matrices, such as stool or cell extracts. umb.eduresearchgate.net The use of 13C-labeled internal standards in GC-MS is a well-established method for achieving reliable quantitative data in metabolic profiling. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when coupled with tandem mass spectrometry, is a premier analytical platform for metabolomics due to its versatility in analyzing a broad range of compounds with varying polarities and molecular weights. nih.govyoutube.com It is especially well-suited for non-volatile or thermally fragile molecules that are not amenable to GC-MS. youtube.com

In LC-MS/MS-based metabolomics, this compound can be utilized in a chemical isotope labeling strategy. tmiclinode.com In this workflow, a sample of interest is derivatized with an unlabeled version of the reagent (e.g., bromoacetic acid), while a reference or pooled sample is derivatized with the 13C-labeled version (this compound). The samples are then mixed and analyzed together in a single LC-MS/MS run. tmiclinode.com

This differential labeling approach offers several benefits:

Improved Quantification: The ratio of the peak intensities of the light (12C) and heavy (13C) labeled pairs provides accurate relative quantification, minimizing errors from ion suppression. scripps.edu

Increased Confidence in Identification: The presence of a pair of peaks with a specific mass difference (2 Da for a 13C2 label) and the same retention time provides a unique signature, aiding in the confident identification of derivatized metabolites. tmiclinode.com

Enhanced Coverage: Derivatization can improve the chromatographic properties and ionization efficiency of certain metabolites, allowing for the detection of compounds that might otherwise be difficult to analyze. scripps.edu

This strategy has been successfully applied to profile hundreds of metabolites in complex samples, demonstrating the power of combining chemical derivatization and isotope labeling for comprehensive metabolic analysis. tmiclinode.combiorxiv.org

Measurement and Interpretation of Mass Isotopomer Distributions (MIDs)

Mass Isotopomer Distribution (MID) analysis is a technique used in metabolic flux analysis to trace the pathways of atoms from an isotopically enriched substrate through a metabolic network. nih.gov When a biological system is supplied with a 13C-labeled nutrient (e.g., 13C-glucose), the 13C atoms are incorporated into downstream metabolites. Mass spectrometry can then measure the relative abundances of all the isotopic forms (isotopomers) of a given metabolite. This distribution of mass isotopomers (M0, M+1, M+2, etc.) is the MID. nih.gov

While this compound is typically used as an alkylating agent or for creating internal standards, its principles are related to the broader field of isotope tracing. The analysis of MIDs provides invaluable information about the activity of metabolic pathways. For example, by comparing the experimentally measured MIDs to those predicted from metabolic models, researchers can calculate the relative fluxes through different biochemical reactions. nih.gov

The interpretation of MIDs allows scientists to:

Determine the enrichment of the biosynthetic precursor pool. nih.gov

Calculate the fraction of newly synthesized molecules. nih.gov

Quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. nih.gov

This type of analysis is crucial for understanding how cells adapt to different conditions and for identifying dysregulated pathways in disease.

Integrated Analytical Approaches for Multidimensional Data Acquisition and Interpretation

The complexity of the metabolome, which encompasses molecules with a vast range of chemical properties, necessitates the use of multiple analytical platforms to achieve comprehensive coverage. doe.gov Integrated analytical approaches, which combine data from different techniques such as GC-MS and LC-MS/MS, provide a more complete picture of the metabolic state of a biological system. biorxiv.orgnih.gov

In such integrated workflows, this compound and its unlabeled counterpart can play a unifying role. By using the same derivatization chemistry across different platforms, it becomes easier to correlate and integrate the resulting datasets. The use of a 13C-labeled internal standard, created via derivatization with this compound, ensures that quantification is robust and comparable across different analytical methods. nih.gov

For example, a study might use GC-MS to analyze volatile metabolites and LC-MS/MS for non-volatile compounds. By employing an IDMS strategy with a common labeled internal standard (or a standard generated with the same labeling reagent), the quantitative data from both platforms can be harmonized. This multidimensional data acquisition, when combined with advanced bioinformatics and statistical analysis, allows for a more profound interpretation of metabolic changes and the discovery of novel biomarkers. biorxiv.orgdoe.gov

Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation

Principles and Methodologies of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis is a technique that utilizes ¹³C-labeled compounds to trace the flow of carbon atoms through intracellular metabolic pathways. nih.gov By introducing a substrate enriched with ¹³C into a biological system, researchers can track the distribution of these heavy isotopes into various metabolites. This distribution, which is highly sensitive to the relative pathway fluxes, is then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The resulting labeling patterns in metabolites are used in conjunction with mathematical models to reconstruct and quantify the rates of metabolic reactions within the cell. nih.govnih.gov This approach provides a wealth of information that goes beyond what can be obtained from traditional MFA, primarily due to the large number of redundant measurements provided by isotope labeling, which significantly enhances the accuracy of flux estimations. nih.gov

The general workflow of a ¹³C-MFA study involves several key steps:

Experimental Design: This initial phase involves selecting the appropriate ¹³C-labeled substrate and experimental conditions to maximize the information obtained from the labeling patterns.

Tracer Experiment: The biological system is cultured with the ¹³C-labeled substrate until a steady state of isotopic labeling is achieved.

Isotopic Labeling Measurement: The distribution of ¹³C isotopes in key metabolites is precisely measured.

Flux Estimation: Computational algorithms are used to estimate the intracellular fluxes that best explain the measured labeling patterns.

Statistical Analysis: The precision and confidence of the estimated fluxes are evaluated. nih.gov

The design of a ¹³C-tracer experiment is a critical step that largely determines the precision and reliability of the estimated metabolic fluxes. A key aspect of this design is the selection of the isotopic tracer itself. The choice of which substrate to label and the specific labeling pattern (e.g., uniformly labeled glucose, specifically labeled glucose at certain carbon positions) can significantly influence which fluxes can be accurately determined. nih.gov For instance, different tracers are optimal for probing different pathways; [1,2-¹³C₂]glucose is often used to analyze the pentose (B10789219) phosphate (B84403) pathway (PPP), while [U-¹³C₅]glutamine is preferred for studying the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net

Computational methods have been developed to aid in the rational design of tracer experiments. These approaches often rely on a priori knowledge of the metabolic network and an assumed flux distribution to predict which tracer will provide the most informative labeling data. The D-optimality criterion is a common statistical method used to compare different tracer strategies and select the one that minimizes the uncertainty in the estimated fluxes. nih.gov However, when prior knowledge about the fluxes is limited, robust experimental design methods are employed. These methods take into account a range of possible flux distributions to identify tracer compositions that are informative across various metabolic states. nih.gov

Parallel labeling experiments, where cells are cultured with different isotopic tracers in separate experiments, can also significantly improve the precision of flux estimations. For example, the combined analysis of data from experiments with [1,6-¹³C]glucose and [1,2-¹³C]glucose has been shown to dramatically improve flux precision compared to using a single tracer mixture. nih.gov

TracerTarget Pathway(s)Rationale
[1,2-¹³C₂]glucoseGlycolysis, Pentose Phosphate PathwayProvides precise estimates for fluxes in the upper part of central carbon metabolism. researchgate.netresearchgate.net
[U-¹³C₅]glutamineTricarboxylic Acid (TCA) CycleIdeal for analyzing TCA cycle fluxes due to its direct entry into the cycle. researchgate.netresearchgate.net
[1,6-¹³C]glucose & [1,2-¹³C]glucose (in parallel)Central Carbon MetabolismCombined analysis significantly improves overall flux precision. nih.gov
[3,4-¹³C]glucoseAnaplerotic flux into TCA cycleSpecifically designed to quantify the entry of glucose-derived carbon into the TCA cycle. mdpi.com

A fundamental assumption in classical ¹³C-MFA is that the system is at both a metabolic and an isotopic steady state. Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is no longer changing. To verify that an isotopic steady state has been reached, labeling is typically measured at multiple time points; if the labeling is consistent, the assumption is validated. mdpi.com

However, achieving an isotopic steady state is not always feasible, particularly in systems with slow metabolic rates or large metabolite pools. In such cases, or when studying dynamic metabolic responses, isotopically non-stationary MFA (INST-MFA) is employed. figshare.com INST-MFA analyzes the transient labeling patterns of metabolites over time, before an isotopic steady state is reached. nih.govresearchgate.net This method is applicable to systems at a metabolic steady state but where the isotopic composition is still changing. nih.govnih.gov

INST-MFA offers several advantages, including the ability to resolve fluxes in shorter experimental timescales and the potential to investigate metabolic responses to perturbations. nih.gov However, it also presents greater challenges, as it requires rapid sampling and quenching of metabolites and more complex computational modeling to solve the underlying differential equations that describe the dynamics of isotope labeling. nih.govnih.gov A comparison of stationary and non-stationary MFA on the same biological system has shown that the resulting flux distributions can differ, highlighting the importance of choosing the appropriate modeling approach for the experimental data. figshare.com

MethodIsotopic StateMetabolic StateKey Features
Stationary ¹³C-MFASteady StateSteady StateAssumes constant labeling patterns over time; simpler computational models. mdpi.com
Isotopic Non-Stationary MFA (INST-MFA)TransientSteady StateAnalyzes time-course labeling data; allows for shorter experiments and the study of dynamic systems. figshare.comnih.govresearchgate.net

The estimation of metabolic fluxes from ¹³C labeling data is a computationally intensive process that relies on sophisticated mathematical models and software. The core of these models is a set of algebraic equations that describe the relationships between metabolic fluxes and the isotopic labeling patterns of metabolites. By providing the model with experimentally measured labeling data, computational algorithms can then search for the flux distribution that best fits the data.

A variety of software tools have been developed to facilitate ¹³C-MFA. These platforms differ in their underlying algorithms, modeling capabilities, and user interfaces. Some of the notable software suites include:

13CFLUX2: A high-performance software suite designed to handle large and complex metabolic networks. It supports both stationary and non-stationary MFA and is capable of running on high-performance computing clusters. nih.gov It utilizes a specialized XML-based language called FluxML for model description. nih.gov

METRAN: A software package based on the Elementary Metabolite Units (EMU) framework, which provides an efficient method for modeling isotope labeling systems. researchgate.net

INCA: A widely used software tool for ¹³C-MFA that is integrated with MATLAB.

Omix: A visualization software that can be used to create and edit metabolic network models and to visualize flux results in a user-friendly graphical interface. researchgate.net

These software platforms provide researchers with the necessary tools to perform all computational aspects of ¹³C-MFA, from model construction and simulation to flux estimation and statistical analysis. The development of standardized model exchange formats, such as FluxML, is also crucial for ensuring the reproducibility and interoperability of ¹³C-MFA studies. nih.gov

Tracing Central Carbon Metabolism using Bromoacetic-13c2 Acid Derived Tracers

Based on a comprehensive review of the available scientific literature, there is no published research detailing the use of this compound or its derived tracers for the purpose of metabolic flux analysis in central carbon metabolism. The following subsections, which were intended to discuss the application of this specific compound in tracing glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle, cannot be addressed due to the absence of relevant studies.

No information is available on the use of this compound to investigate glycolysis or the pentose phosphate pathway.

No information is available on the use of this compound for the analysis of the TCA cycle or anaplerotic fluxes.

Elucidation of Endogenous CO2 Recycling and Fixation Mechanisms

The use of carbon-13 (¹³C) labeled tracers is a cornerstone of metabolic flux analysis (MFA), providing a powerful method to track the movement of carbon atoms through metabolic networks. nih.govnih.gov While ¹³C tracer analysis is increasingly used to monitor cellular metabolism in vivo, the interpretation of labeling patterns is key to understanding complex metabolic activities. nih.gov Studies utilizing ¹³C-labeled substrates like [U-¹³C]-glucose and [U-¹³C]-glutamine have revealed significant differences in metabolite labeling patterns between in vivo (within a living organism) and in vitro (in a controlled lab environment) settings. nih.gov

A notable observation is the distinct enrichment patterns of tricarboxylic acid (TCA) cycle intermediates. In vitro, M+2 or M+4 isotopologues of citrate are typically dominant. nih.gov However, in vivo studies in mice infused with ¹³C-labeled glucose or glutamine unexpectedly show that the M+1 isotopologue of citrate is the most dominant form. nih.gov This discrepancy points to a substantial and previously overlooked metabolic process: the extensive recycling of endogenous carbon dioxide (CO₂). nih.gov

In vivo, the decarboxylation of ¹³C-labeled substrates produces ¹³CO₂, which is then reincorporated into metabolites through carboxylation reactions, leading to the observed M+1 species. nih.gov This process is negligible in vitro, partly because the endogenous ¹³CO₂ is diluted by the exogenous bicarbonate/CO₂ sources present in the culture medium. nih.gov These findings establish a new paradigm for understanding carbon atom transformations in living systems, highlighting that the fixation of recycled endogenous CO₂ is a substantial metabolic activity in vivo. nih.gov Therefore, when conducting metabolic flux analysis, the contribution of endogenous ¹³CO₂ incorporation must be considered in mathematical models to accurately reflect carbon flux in vivo. nih.gov

Elucidation of Amino Acid Biosynthesis and Catabolic Pathways

The biosynthesis and breakdown of amino acids are central to cellular metabolism. Labeled compounds are instrumental in tracing these intricate pathways, revealing the precursors and intermediates involved in their synthesis.

Glycine (B1666218) Metabolism and its Role as a Precursor to Other Amino Acids

Glycine is a crucial amino acid involved in numerous metabolic processes, including detoxification and as a building block for other essential molecules. nih.gov Its metabolism can be investigated using isotopically labeled tracers, such as [1,2-¹³C₂]glycine, to quantify the flux through various pathways. nih.gov One of the key pathways for glycine detoxification is the glycine conjugation pathway, where glycine reacts with toxic compounds to form acylglycines that are then excreted. nih.gov

Studies have shown that conditions like obesity can lead to reduced glycine availability, which in turn impairs the body's capacity to eliminate toxic metabolites through this conjugation pathway. nih.gov The use of ¹³C-labeled glycine allows researchers to quantify the synthesis rates of various acylglycines, demonstrating that these rates are significantly reduced in individuals with obesity but can be restored following bariatric surgery, which increases glycine production. nih.gov This highlights the importance of glycine availability for metabolic detoxification.

Furthermore, glycine metabolism is closely linked to the glycine cleavage system (GCS), a multi-enzyme complex that breaks down glycine. nih.gov In conditions where GCS activity is diminished, such as in the genetic disorder non-ketotic hyperglycinemia (NKH), excess glycine accumulates in the body. nih.gov Research in mouse models of NKH has shown that this excess glycine leads to an increased flux through other glycine-utilizing pathways mediated by enzymes like glycine-N-acyltransferase (GLYAT). nih.gov This work demonstrates that even with diminished GCS activity, pathways like glycine conjugation are activated to manage the excess glycine, although this is often insufficient to prevent its accumulation in tissues like the brain. nih.gov

Biosynthesis Pathways of L-Arginine and L-Proline

L-proline and L-arginine are metabolically linked amino acids, with their synthesis pathways being of significant interest, particularly in neonatal development. nih.govnih.gov L-proline synthesis can occur through two main pathways, originating from either glutamate (B1630785) or ornithine. nih.gov The glutamate pathway is a reduction reaction process that is often stimulated by factors like ABA (abscisic acid) in plants. nih.gov

In neonatal mammals, the synthesis of arginine is crucial and occurs in the enterocyte (an intestinal cell). nih.gov There has been considerable debate about whether proline or glutamate serves as the primary dietary precursor for this synthesis. nih.gov While some in vitro evidence supports the role of glutamate, multitracer stable isotope studies in human preterm infants have provided definitive in vivo evidence. nih.gov By administering labeled L-proline (M+1) and L-glutamate (M+3) to neonates, researchers tracked the incorporation of these labels into arginine. nih.gov The results clearly showed the conversion of labeled proline to arginine, while the M+3 isotopomer of arginine, which would have been formed from glutamate, was not detected. nih.gov This research concludes that proline is the major dietary precursor for arginine synthesis in human preterm infants. nih.gov

The relationship between these amino acids is also significant in organocatalysis, a branch of chemistry. While L-proline is a well-established organocatalyst, studies have explored the catalytic potential of other amino acids, identifying L-arginine as an effective enantioselective catalyst in certain reactions, such as the synthesis of warfarin. chemrxiv.org

Table 1: Key Precursors and Enzymes in Proline and Arginine Synthesis

Amino AcidPrimary Precursor(s)Key Enzymes/PathwaysOrganism/Context
L-Proline Glutamate, OrnithineP5CS, OATPlants, Mammals
L-Arginine ProlineEnterocyte Synthesis PathwayHuman Neonates
L-Arginine Citrulline, AspartateUrea (B33335) CycleMammals

Formation of Glutamic Acid and Glutamine

Glutamate and glutamine are central nodes in nitrogen metabolism and are involved in numerous metabolic pathways. nih.gov Glutamine deamidation, the process of losing an amide group, results in the formation of glutamic acid. nih.gov This can occur non-enzymatically and leads to two isomeric products: α-glutamic acid (Glu) and γ-glutamic acid (iso-Glu). nih.gov Differentiating between these isomers is a significant analytical challenge. nih.gov

The metabolism of glutamine and glutamate has been extensively studied using ¹³C-labeled compounds in various systems, such as isolated rat brain mitochondria. nih.gov Such studies investigate the activity of enzymes like phosphate-activated glutaminase (PAG), which converts glutamine to glutamate. nih.gov By using [U-¹³C]glutamine and [U-¹³C]glutamate, researchers can trace the fate of the carbon skeleton. nih.gov Findings indicate that glutamine transported into the mitochondrial matrix is a prerequisite for its deamidation by PAG. nih.gov Furthermore, the carbon from [U-¹³C]glutamine is metabolized more readily in the TCA cycle compared to the carbon from [U-¹³C]glutamate, highlighting distinct metabolic fates for glutamate depending on its origin (from glutamine deamidation within the mitochondria versus direct uptake). nih.gov

Studies on Aspartic Acid and Alanine Pathways

Aspartic acid and alanine are non-essential amino acids that play important roles in central carbon metabolism. nih.gov Their synthesis is directly linked to intermediates of the TCA cycle and glycolysis, respectively. Aspartate is formed from the TCA cycle intermediate oxaloacetate, while alanine is synthesized from pyruvate, the end product of glycolysis.

¹³C-assisted metabolism analysis is a key technique for investigating the pathways involving these amino acids. nih.gov By providing a ¹³C-labeled substrate, such as [1-¹³C]glucose, and analyzing the labeling patterns of proteinogenic amino acids, researchers can deduce the activity of specific metabolic routes. For instance, in the study of anaplerotic pathways (which replenish TCA cycle intermediates), the use of ¹³CO₂ with a non-labeled carbon source like pyruvate can be employed. nih.gov If the pathway converting phosphoenolpyruvate (PEP) and CO₂ to oxaloacetate is active, the labeling in aspartate will be significantly enriched compared to the labeling in alanine. nih.gov This differential labeling provides clear evidence of the active metabolic flux toward oxaloacetate and, consequently, aspartate formation. nih.gov

Serine Biosynthesis and its Functional Implications in Biological Systems

Serine is a critical amino acid not only for protein synthesis but also as a major source of one-carbon (1C) units for the synthesis of nucleotides and other essential biomolecules. nih.gov The de novo serine synthesis pathway has been identified as a crucial metabolic route, particularly in rapidly proliferating cells like cancer cells. nih.gov

Functional genomics studies have revealed that the enzyme phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first step of serine biosynthesis, is often overexpressed in certain cancers, such as estrogen receptor (ER)-negative breast cancer. nih.gov In cells with high PHGDH expression, there is an increased flux through the serine synthesis pathway. nih.gov Suppressing PHGDH in these cells leads to a sharp decline in cell proliferation. nih.gov

Isotope tracing studies using ¹³C-labeled glucose and serine have been instrumental in uncovering the functional implications of this pathway. nih.gov For example, tracing can distinguish whether the one-carbon units used for nucleotide production are derived from newly synthesized serine (from glucose) or from extracellular serine. nih.gov Research has shown that in cancer cells with high PHGDH expression, the serine synthesis pathway contributes significantly to the anaplerotic flux that replenishes TCA cycle intermediates. nih.gov Specifically, it can account for approximately 50% of the total anaplerotic flux of glutamine into the TCA cycle, demonstrating its vital role in maintaining mitochondrial metabolism and supporting cell proliferation. nih.gov

Table 2: Research Findings on Serine Biosynthesis Pathway

FindingMethod/TracerImplicationReference
PHGDH overexpression is common in ER-negative breast cancer.Genomic and proteomic analysisIncreased serine synthesis flux is linked to tumorigenesis. nih.gov
Suppression of PHGDH reduces cell proliferation.RNA interference (RNAi) screeningPHGDH is a potential anticancer target. nih.gov
Serine pathway contributes ~50% of glutamine anaplerotic flux to the TCA cycle.Isotope tracing with labeled glucose/glutamineThe pathway is crucial for maintaining mitochondrial metabolism in cancer cells. nih.gov
Cells can use both extracellular and de novo synthesized serine for nucleotide production.Tracing with 6-¹³C-glucose and 3-¹³C-serineHighlights the metabolic flexibility of cancer cells. nih.gov

Investigation of Specialized Biological Pathways

This compound is instrumental in synthesizing labeled compounds crucial for investigating distinct and vital pathways in plants and other organisms.

Biosynthesis of Phytosiderophores (Mugineic and Avenic Acid Families) in Gramineous Plants

The acquisition of essential micronutrients, such as iron, by gramineous plants (grasses) is mediated by phytosiderophores (PS), a class of non-proteinogenic amino acids. Understanding the biosynthesis of these molecules is key to developing nutrient-rich crops. This compound serves as a fundamental labeled starting material for the synthesis of 13C2-isotopically labeled phytosiderophores belonging to the mugineic and avenic acid families. nih.govresearchgate.netchemrxiv.org

In this context, researchers have developed divergent synthetic strategies to produce various labeled phytosiderophores. chemrxiv.orgchemrxiv.org A key step in this process is the synthesis of central building blocks from labeled precursors. Specifically, 13C2-bromoacetic acid is used to prepare 13C2-L-allylglycine, a crucial intermediate. chemrxiv.org This labeled building block is then incorporated into the final phytosiderophore structure, allowing for precise tracking of its metabolic fate in plant and soil systems. researchgate.net This approach has enabled the creation of eight different isotopically labeled phytosiderophores, providing powerful tools for studying nutrient uptake mechanisms in plants like barley and wheat. researchgate.netchemrxiv.org

CompoundRole in Research
This compound Labeled starting material for tracer synthesis.
13C2-L-allylglycine A key labeled building block derived from this compound.
13C2-labeled Phytosiderophores Final tracer molecules used to study micronutrient uptake in plants.

Elucidation of Abscisic Acid (ABA) Biosynthetic Routes in Plants

Abscisic acid (ABA) is a critical plant hormone that regulates growth, development, and responses to environmental stress. Accurate quantification of ABA levels is essential for studying its physiological roles. This compound is used in the chemical synthesis of isotopically labeled abscisic acid, specifically (±)-[1,2-13C2]Abscisic Acid. rsc.orgresearchgate.net

This labeled ABA is not used as a metabolic tracer in the traditional sense but as a high-purity internal standard for analytical techniques like gas chromatography-mass spectrometry (GC/MS). rsc.org The synthesis involves a Wittig reaction where a phosphonium ylide, prepared from [1,2-13C2]bromoacetic acid, is reacted with 1-hydroxy-4-keto-α-ionone. rsc.orgresearchgate.net By adding a known quantity of this stable, heavy-isotope version of ABA to a biological sample, researchers can precisely and accurately measure the concentration of the naturally occurring, unlabeled ABA. This methodology is fundamental for elucidating the biosynthetic and catabolic routes of the hormone under various physiological and environmental conditions.

CompoundRole in Research
This compound Labeled precursor for the synthesis of an internal standard.
(±)-[1,2-13C2]Abscisic Acid Stable and pure internal standard for the accurate quantification of natural ABA via GC/MS.

Purine Biosynthesis Investigations

The de novo synthesis of purines—the building blocks of DNA, RNA, and energy carriers like ATP—is a fundamental and highly conserved metabolic pathway. While this compound is not directly used as a tracer for this pathway, it serves as a critical precursor for the synthesis of labeled glycine (13C2-glycine). chemrxiv.org Glycine is a primary substrate in purine biosynthesis, with its entire molecule being incorporated into the purine ring structure.

Isotopically labeled glycine is a cornerstone tracer for elucidating the flux through the de novo purine synthesis pathway. nih.govresearchgate.net Researchers use tracers such as [15N]Glycine or [13C2,15N]Glycine to follow the incorporation of these labeled atoms into purine intermediates and the final nucleotide products, AMP and GMP. nih.gov By measuring the rate and extent of isotope incorporation, scientists can quantify the activity of the pathway and understand how it is regulated within cells, for instance, in response to purine depletion. researchgate.net The availability of 13C2-glycine, synthesized from precursors like this compound, is therefore essential for these detailed metabolic investigations.

CompoundRole in Research
This compound Labeled precursor for the synthesis of 13C2-glycine.
13C2-Glycine Direct tracer molecule; its labeled atoms are incorporated into the purine ring.
Labeled Purine Nucleotides (AMP, GMP) End products measured to determine the metabolic flux through the de novo synthesis pathway.

Mechanistic Investigations Utilizing Bromoacetic 13c2 Acid As a Chemical Probe

Enzyme Mechanism Elucidation

Isotopically labeled compounds are indispensable tools for dissecting the intricate steps of enzyme-catalyzed reactions. wikipedia.org By replacing a standard substrate, inhibitor, or modifier with its ¹³C-labeled counterpart, scientists can follow the transformation of the carbon backbone, identify bond cleavage and formation events, and gain insights into the enzyme's active site chemistry. Bromoacetic-13c2 acid is a valuable precursor for synthesizing such labeled probes to investigate a range of enzymatic processes. mdpi.com

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the first and rate-limiting step in the universal biosynthetic pathway of coenzyme A (CoA), the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate. nih.gov Understanding its mechanism is crucial, as CoA is an essential cofactor in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. nih.gov The proposed catalytic mechanism for some PanK types involves the deprotonation of the pantothenate hydroxyl group, followed by a nucleophilic attack on the γ-phosphate of ATP in a concerted process. nih.gov

The use of isotopically labeled probes is a cornerstone of investigating such kinase mechanisms. This compound can be employed as a starting material to synthesize ¹³C-labeled pantothenate analogs. By introducing these analogs into the PanK enzymatic assay, researchers can use ¹³C NMR spectroscopy to monitor the phosphorylation event directly at the labeled carbon positions. This approach allows for the precise tracking of the substrate as it binds to the active site and is converted to the product, confirming the site of phosphorylation and providing insights into the conformational changes that occur during catalysis.

EnzymeFunctionRole of this compound Probe
Pantothenate Kinase (PanK)Catalyzes the ATP-dependent phosphorylation of pantothenate, the first step in Coenzyme A biosynthesis.Precursor for synthesizing ¹³C-labeled pantothenate analogs to probe the phosphorylation mechanism and active site interactions using NMR.

The Fe(II)/α-ketoglutarate-dependent oxygenases are a vast superfamily of enzymes that catalyze a wide array of oxidative transformations, including the challenging hydroxylation of unactivated C(sp³)–H bonds. science.gov These enzymes utilize an Fe(IV)-oxo intermediate to initiate the oxidative reaction. science.gov The ability to perform site-selective oxidations makes them highly valuable in natural product synthesis. symeres.com

To probe the mechanism of C–H hydroxylation, substrate analogs synthesized using this compound can be introduced. As the enzyme hydroxylates the labeled substrate, the resulting product will contain the ¹³C label. By analyzing the product mixture with mass spectrometry, the exact mass shift confirms the addition of an oxygen atom. Furthermore, ¹³C NMR analysis of the purified product can pinpoint the precise site of hydroxylation by identifying which carbon atom's chemical shift has been altered by the newly introduced hydroxyl group. This method provides unambiguous evidence of the enzyme's regioselectivity and offers a way to trace the carbon skeleton's path through the catalytic cycle. nih.gov

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, a critical process in lipid metabolism. The mechanism involves the abstraction of hydrogen atoms from adjacent carbons, followed by the formation of a double bond. mdpi.com Stable isotope tracing is a powerful method to study this process.

By incorporating this compound into the synthesis of a fatty acid, a ¹³C-labeled probe is created. When this labeled fatty acid is supplied to cells or an in vitro enzymatic system, its conversion by desaturases can be monitored. Using NMR, the appearance of olefinic carbon signals corresponding to the labeled positions provides direct evidence of desaturase activity. This technique allows for the quantification of desaturation and provides a means to study the stereochemistry and regiochemistry of the hydrogen abstraction events, which are fundamental to the enzyme's catalytic mechanism.

Characterization of Reaction Intermediates and Transition States in Organic Reactions

Isotopic labeling is a classic technique used to determine reaction mechanisms by tracking the passage of an isotope through a chemical transformation. wikipedia.org The presence of a ¹³C label from this compound can help identify transient intermediates and provide evidence for proposed reaction pathways. For instance, in reactions involving rearrangements or complex bond-forming and breaking sequences, determining the final position of the ¹³C label in the product can distinguish between possible mechanisms.

Furthermore, isotopic substitution can influence the rate of a reaction, a phenomenon known as the kinetic isotope effect (KIE). x-chemrx.com By comparing the reaction rate of a substrate synthesized from this compound with its unlabeled counterpart, a ¹³C KIE can be measured. researchgate.net The magnitude of the KIE provides valuable information about the bonding environment of the labeled carbons in the rate-determining transition state, helping to elucidate its structure. x-chemrx.comresearchgate.net While direct trapping of highly reactive intermediates can be difficult, these isotopic methods provide indirect but powerful evidence of their existence and nature. youtube.com

Exploration of Biomimetic Catalysis and the Formation of Reactive Oxidant Species

Biomimetic catalysis seeks to create synthetic molecules that mimic the function of natural enzymes. researchgate.net Many of these catalysts are designed to perform oxidation reactions, often involving the formation of high-valent metal-oxo or other reactive oxidant species, similar to enzymes like cytochrome P450s.

Mechanistic studies of a biomimetic manganese complex have shown that bromoacetic acid can assist in the formation of a manganese(IV)-oxo species, which is the active intermediate for oxidative reactions. researcher.life By using this compound in such a system, the role of the acetate (B1210297) group in the catalytic cycle can be precisely investigated. ¹³C NMR could be used to observe the coordination of the labeled acetate to the metal center and monitor its state through the catalytic process, providing insight into how it facilitates the crucial O-O bond cleavage of a metal-hydroperoxo precursor to generate the reactive oxidant. researcher.life This allows researchers to verify and refine the proposed mechanisms for these artificial enzymes.

Probing Protein Dynamics and Intermolecular Interactions at the Molecular Level

Proteins are not static entities; their function is intrinsically linked to their conformational dynamics and interactions with other molecules. nih.gov NMR spectroscopy is a premier technique for studying these dynamics at atomic resolution, often by monitoring the relaxation properties of isotopically labeled nuclei like ¹³C. nih.govacs.org

Bromoacetic acid is a well-known alkylating agent that reacts specifically with the nucleophilic side chains of amino acids, most notably cysteine. By using this compound, a ¹³C label can be covalently attached to a specific site on a protein's surface. nih.gov This site-specifically installed ¹³C probe acts as a reporter. By measuring the ¹³C NMR relaxation parameters, such as T1, T2, and heteronuclear NOEs, researchers can obtain detailed information about the dynamics of the protein backbone and side chains at and near the labeled site on timescales ranging from picoseconds to milliseconds. nih.govsigmaaldrich.com This approach is invaluable for understanding how a protein's flexibility relates to its function and how its dynamics change upon binding to ligands, other proteins, or biological membranes. nih.gov

TechniqueApplicationInformation Gained from this compound Probe
¹³C NMR SpectroscopyEnzyme Mechanism ElucidationTracks substrate conversion, identifies site of modification (e.g., phosphorylation, hydroxylation).
Kinetic Isotope Effect (KIE)Characterization of Transition StatesProvides information on the bonding environment of the labeled carbons in the rate-determining step.
Mass Spectrometry (MS)Metabolite/Product IdentificationConfirms covalent modifications (e.g., oxidation) and helps trace metabolic pathways.
¹³C NMR Relaxation StudiesProtein Dynamics and InteractionsMeasures site-specific protein flexibility and conformational changes upon binding to interaction partners.

Assessment of Kinetic Isotope Effects (KIE) to Determine Rate-Limiting Steps

The determination of rate-limiting steps is a critical aspect of elucidating enzymatic reaction mechanisms. One powerful technique for this purpose is the measurement of kinetic isotope effects (KIE). The KIE is a comparison of the reaction rates of a substrate containing a light isotope to one containing a heavy isotope at a specific atomic position. A significant difference in these rates (a KIE value deviating from unity) indicates that bond breaking or formation at the isotopically labeled position is involved in the rate-determining step of the reaction. While direct studies utilizing this compound are not extensively documented in publicly available literature, the principles of KIE assessment can be thoroughly illustrated through analogous studies on haloacid dehalogenases using other isotopically labeled substrates.

Detailed research into the reaction mechanism of DL-2-haloacid dehalogenase from Pseudomonas sp. 113 provides a compelling case study. This enzyme is notable for its ability to act on both enantiomers of haloacids. Mechanistic studies have employed solvent deuterium (B1214612) and chlorine kinetic isotope effects to probe the catalytic steps for both (S)-(-)- and (R)-(+)-2-chloropropionate.

The dehalogenation reaction catalyzed by this enzyme proceeds via a direct nucleophilic attack by a water molecule on the α-carbon of the haloacid, displacing the halide ion without the formation of a covalent enzyme intermediate. This direct displacement mechanism makes KIE studies particularly informative about the transition state of the carbon-halogen bond cleavage.

Researchers have measured both solvent deuterium isotope effects (SDIE) and chlorine kinetic isotope effects (Cl KIE) to dissect the reaction pathway. The results of these investigations revealed distinct differences in the rate-limiting steps for the two enantiomers.

For the (S)-(-)-2-chloropropionate enantiomer, a significant chlorine KIE of 1.0105 ± 0.0001 was observed. This value, being greater than 1, indicates that the carbon-chlorine bond is being broken in the rate-determining step of the reaction. Concurrently, the solvent deuterium isotope effect on Vmax/KM was measured to be 0.78 ± 0.09. Under Vmax conditions, the SDIE was 1.48 ± 0.10.

In contrast, the (R)-(+)-2-chloropropionate enantiomer exhibited a smaller chlorine KIE of 1.0082 ± 0.0005. This suggests that C-Cl bond cleavage is less rate-limiting for this isomer. The solvent deuterium isotope effect on Vmax/KM was 0.90 ± 0.13, and under Vmax conditions, the SDIE was 0.87 ± 0.27. The combination of a smaller chlorine KIE and a near-unity SDIE for the (R)-(+)-isomer suggests that a step preceding the dehalogenation, such as a conformational change of the enzyme-substrate complex, is at least partially rate-limiting.

Interactive Data Table: Kinetic Isotope Effects in the Dehalogenation of 2-Chloropropionate Enantiomers

SubstrateKinetic Isotope Effect TypeVmax/KMVmax
(S)-(-)-2-chloropropionateChlorine KIE1.0105 ± 0.0001-
(S)-(-)-2-chloropropionateSolvent Deuterium KIE0.78 ± 0.091.48 ± 0.10
(R)-(+)-2-chloropropionateChlorine KIE1.0082 ± 0.0005-
(R)-(+)-2-chloropropionateSolvent Deuterium KIE0.90 ± 0.130.87 ± 0.27

Research Applications in Diverse Biological Systems

Mammalian Cell Culture and In Vivo Studies

Stable isotope tracing is a cornerstone of modern metabolic research in mammalian systems, providing a dynamic view of cellular processes that is not achievable with traditional biochemical assays. springernature.com By introducing 13C-labeled substrates into cell cultures or in vivo models, researchers can track the flow of carbon atoms through metabolic networks, quantifying the rates (fluxes) of different pathways. ethz.ch This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is instrumental in understanding how cells reprogram their metabolism in response to genetic and environmental changes. d-nb.info

Understanding Metabolic Rewiring in Cancer Cells and Tumor Microenvironments

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. d-nb.info This includes the well-known Warburg effect, characterized by increased glucose uptake and lactate production even in the presence of oxygen. nih.gov The use of 13C-labeled tracers like [U-13C]glucose and [U-13C]glutamine has been pivotal in dissecting these metabolic shifts, revealing the intricate rewiring of pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. ckisotopes.comresearchgate.net

Bromoacetic-13c2 acid can be employed to probe vulnerabilities in cancer metabolism. As an inhibitor of key metabolic enzymes, its labeled backbone would allow researchers to trace its engagement with cellular targets and the resultant downstream metabolic consequences. For instance, by inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial glycolytic enzyme, this compound could be used to quantify the rerouting of glucose-derived carbon into anabolic pathways, such as the pentose phosphate pathway for nucleotide synthesis or serine biosynthesis for redox balance. This provides a direct method to assess the metabolic flexibility of cancer cells and their ability to adapt to glycolytic inhibition.

Research QuestionPotential Application of this compoundExpected Data Output
Quantifying the impact of glycolytic inhibition on anabolic pathwaysTracing the fate of 13C-glucose in the presence of this compoundMass isotopomer distribution of key metabolites like ribose-5-phosphate, serine, and citrate, revealing shifts in metabolic fluxes.
Identifying off-target effects of bromoacetic acidFollowing the distribution of the 13C2-bromoacetyl moietyIdentification of 13C-labeled protein adducts and metabolites, uncovering unintended molecular interactions.
Assessing the role of the tumor microenvironment in metabolic adaptationIn vivo administration of this compound in tumor-bearing mouse modelsSpatially resolved 13C-labeling patterns in tumor and adjacent tissues, highlighting metabolic heterogeneity.

Investigating Neuronal/Glial Metabolic Trafficking and Intercellular Communication

The brain exhibits a complex metabolic interplay between neurons and glial cells, particularly astrocytes. nih.gov Neurons are highly energy-demanding, while astrocytes play a supportive role by providing metabolic substrates. researchgate.net Stable isotope tracing has been fundamental in elucidating this metabolic partnership, often referred to as the astrocyte-neuron lactate shuttle hypothesis. nih.govnih.gov Co-infusion of 13C-labeled glucose and acetate (B1210297) has demonstrated that neurons preferentially oxidize glucose, while astrocytes metabolize acetate, producing glutamine that is then transferred to neurons for neurotransmitter synthesis. nih.gov

The application of this compound in this context would be to investigate the consequences of metabolic disruption on neuronal-glial coupling. By inhibiting astrocytic or neuronal metabolism, this tracer could help to clarify the robustness and flexibility of their metabolic relationship. For example, by observing how the 13C label from this compound is distributed between neurons and glia, and how it perturbs the metabolism of other 13C-labeled substrates like glucose, researchers could gain insights into the compensatory mechanisms that are activated in response to metabolic stress. springernature.com

Cell TypeMetabolic Pathway Investigated with this compoundKey Metabolites Analyzed for 13C Enrichment
AstrocytesGlycolysis, Glutamine SynthesisLactate, Glutamine, Glutamate (B1630785)
NeuronsTCA Cycle, Neurotransmitter SynthesisGlutamate, GABA, Aspartate

Exploring the Interplay between Cellular Metabolism and Immune-Oncological Functions

The metabolic landscape of the tumor microenvironment profoundly influences the function of immune cells. nih.gov Cancer cells often outcompete immune cells for essential nutrients like glucose, leading to an immunosuppressive environment. nih.gov Furthermore, metabolic byproducts from tumor cells, such as lactate, can directly inhibit the activity of cytotoxic T cells and natural killer (NK) cells. 13C-MFA is increasingly being used to study the metabolic reprogramming of immune cells in the context of cancer and to identify metabolic targets for immunotherapy. nih.gov

This compound could be utilized to explore how metabolic inhibitors affect the anti-tumor immune response. By treating co-cultures of cancer cells and immune cells with this compound, researchers could trace its impact on the metabolic fitness and effector functions of different immune cell subsets. For example, one could investigate whether inhibiting glycolysis in cancer cells with this compound spares glucose for T cells, thereby enhancing their proliferation and cytokine production. The 13C label would confirm the engagement of the compound with its targets within the different cell types.

Plant Physiology and Phytohormone Research

In plant biology, stable isotope tracing is a valuable technique for studying metabolic pathways and their regulation. nih.gov It has been used to investigate carbon and nitrogen assimilation, the biosynthesis of primary and secondary metabolites, and the metabolic responses of plants to environmental stresses. doaj.org Phytohormones, such as auxins, cytokinins, and gibberellins, are signaling molecules that regulate plant growth and development, and their synthesis and signaling are intricately linked to primary metabolism. nih.govjmbfs.org

Given that bromoacetic acid can affect plant growth, this compound could be used as a tracer to understand its mode of action in plants. nih.gov For example, it could be applied to plant tissues to investigate its impact on central carbon metabolism and the biosynthesis of phytohormones. By analyzing the 13C-labeling patterns in amino acids, organic acids, and sugars, researchers could identify the specific metabolic nodes targeted by bromoacetic acid. This could reveal, for instance, whether the growth-inhibiting effects of bromoacetic acid are due to interference with energy metabolism, the production of essential precursors for phytohormone synthesis, or direct inhibition of enzymes in the phytohormone biosynthetic pathways.

Studies in Microbial Metabolism and Biotransformations

Microorganisms are metabolic powerhouses with diverse catabolic and anabolic capabilities, making them central to biotechnology and biogeochemical cycles. 13C-MFA is a cornerstone of microbial metabolic engineering, enabling the quantification of intracellular fluxes and the identification of bottlenecks in production pathways. nih.gov This technique provides a detailed understanding of how genetic modifications or changes in cultivation conditions affect microbial metabolism. nih.gov

This compound can be applied in microbial studies to investigate the metabolic response to chemical stressors and to understand biotransformation processes. As many microorganisms can metabolize haloalkanoic acids, this compound could be used to trace the pathways of its degradation. By following the 13C label, researchers could identify the intermediates and end-products of bromoacetic acid metabolism, thereby elucidating the enzymatic reactions and genes involved in its breakdown. This information is valuable for bioremediation applications and for understanding the evolution of metabolic pathways. Furthermore, this compound could be used to study the inhibitory effects of halogenated compounds on microbial growth and product formation, providing insights into microbial toxicology and the development of more robust industrial strains.

MicroorganismResearch FocusAnalytical Technique
Escherichia coliMetabolic engineering for biofuel productionGC-MS analysis of 13C-labeled amino acids
Pseudomonas sp.Bioremediation of halogenated compoundsLC-MS/MS tracing of 13C-labeled degradation products
Saccharomyces cerevisiaeFermentation performance under stress conditionsNMR spectroscopy of 13C-labeled intracellular metabolites

Derivatives and Advanced Chemical Building Blocks Synthesized from Bromoacetic 13c2 Acid

Ethyl Bromoacetate-13C2 as a Key Intermediate in Organic Synthesis

Ethyl bromoacetate-13C2 is a pivotal intermediate in organic synthesis, valued for its role as a versatile alkylating agent. One of its most significant applications is in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate. This intermediate subsequently condenses with carbonyl compounds to produce β-hydroxy esters, a fundamental transformation in the construction of complex organic molecules. wikipedia.org

Beyond the Reformatsky reaction, ethyl bromoacetate-13C2 is a starting material for the preparation of various other reagents. For instance, the labeled compound is utilized in the synthesis of metabolites of carcinogenic polycyclic aromatic hydrocarbons (PAHs), enabling detailed studies of their metabolic pathways and toxicological effects. It has also been employed in the preparation of steroidal antiestrogens through cyclic condensation reactions. The presence of the ¹³C₂ label in these molecules facilitates their tracking and quantification in complex biological systems.

Table 1: Applications of Ethyl Bromoacetate-13C2

Application Description
Reformatsky Reaction Forms a zinc enolate that condenses with carbonyl compounds to yield β-hydroxy esters. wikipedia.org
Synthesis of PAH Metabolites Used to create labeled metabolites of carcinogenic PAHs for metabolic and toxicological studies.
Preparation of Steroidal Antiestrogens Employed in the cyclic condensation reactions to synthesize steroidal antiestrogens.

Selectively 13C-Labeled Amino Acids, Peptides, and Their Conformational Studies

The synthesis of selectively ¹³C-labeled amino acids from bromoacetic-13c2 acid and other labeled precursors has revolutionized the study of peptide and protein structure and function. nih.govchemrxiv.org These labeled amino acids can be incorporated into peptides and proteins, serving as powerful probes for conformational analysis using advanced spectroscopic techniques. mdpi.comcanada.capnas.org

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a primary tool for investigating the three-dimensional structure of biomolecules. mdpi.comlancs.ac.ukbohrium.com By incorporating ¹³C-labeled amino acids, researchers can measure internuclear distances and the relative orientations of chemical bonds within the peptide backbone and side chains. mdpi.com This information provides critical constraints for determining the molecular conformation of peptides in various environments, including amyloid fibrils and pharmaceutical formulations. mdpi.com

Vibrational Circular Dichroism (VCD) spectroscopy, combined with isotopic labeling, offers another avenue for site-specific conformational analysis. pnas.org The ¹³C label shifts the diagnostic infrared (IR) bands, allowing for the specific monitoring of the labeled segment of a peptide. pnas.org This approach has been used to study the thermal unfolding of helical peptides, revealing localized conformational changes that would be otherwise unobservable. pnas.org

Table 2: Spectroscopic Techniques for Conformational Studies of ¹³C-Labeled Peptides

Technique Information Gained
Solid-State NMR (SSNMR) Internuclear distances and relative bond orientations, providing constraints for molecular conformation determination. mdpi.comlancs.ac.ukbohrium.com
Vibrational Circular Dichroism (VCD) Site-specific conformational information by monitoring isotope-shifted vibrational bands. pnas.org
Fourier-Transform Infrared (FTIR) Spectroscopy Separate analysis of the conformation-sensitive amide I bands of labeled and unlabeled proteins in a complex. canada.ca

13C2-Labeled Phytosiderophores (e.g., Mugineic Acid, Avenic Acid, 2′-Deoxymugineic Acid) for Plant Nutrient Uptake Studies

Phytosiderophores are a class of non-proteinogenic amino acids that play a crucial role in the uptake of essential micronutrients, particularly iron, in graminaceous plants like wheat, barley, and rice. researchgate.netchemrxiv.orgnih.gov The synthesis of ¹³C₂-labeled phytosiderophores, such as those in the mugineic acid and avenic acid families, from starting materials like ¹³C₂-bromoacetic acid, has been instrumental in elucidating the mechanisms of plant nutrient acquisition. researchgate.netchemrxiv.orgnih.govchemrxiv.org

These isotopically labeled compounds act as tracers, allowing researchers to follow their path from the soil, through the plant's root system, and into various tissues. nih.govusda.gov By tracking the ¹³C₂ label, scientists can study the efficiency of phytosiderophore-mediated iron uptake, their transport within the plant, and their metabolism. nih.gov This knowledge is vital for developing strategies to enhance crop yields, particularly in iron-deficient soils. nih.gov

A divergent synthetic strategy has been developed to produce a range of ¹³C₂-labeled phytosiderophores, starting from central building blocks derived from ¹³C₂-bromoacetic acid and ¹³C₂-glycine. researchgate.netchemrxiv.orgnih.gov This approach has yielded eight different isotopically labeled phytosiderophores, providing a valuable toolkit for plant scientists. chemrxiv.org

Table 3: Examples of ¹³C₂-Labeled Phytosiderophores and Their Applications

Phytosiderophore Starting Material for Labeling Application
Mugineic Acid family This compound, Glycine-¹³C₂ Studying iron uptake and transport in graminaceous plants. researchgate.netchemrxiv.orgnih.gov
Avenic Acid family This compound, Glycine-¹³C₂ Investigating micronutrient acquisition mechanisms in crops. researchgate.netchemrxiv.orgnih.gov
2'-Deoxymugineic Acid This compound Tracing nutrient pathways from soil to plant tissues. researchgate.netresearchgate.net

13C2-Labeled Abscisic Acid (ABA) as a Stable Internal Standard for Phytohormone Quantification

Abscisic acid (ABA) is a key plant hormone involved in regulating various aspects of plant growth and development, including seed dormancy, germination, and stress responses. nih.gov Accurate quantification of endogenous ABA levels is essential for understanding its physiological roles. researchgate.net To achieve this, stable isotope-labeled internal standards are crucial for analytical techniques like gas chromatography-mass spectrometry (GC/MS). researchgate.netrsc.orgrsc.org

[1,2-¹³C₂]Abscisic acid has been synthesized for this purpose, with the ¹³C₂ label originating from [1,2-¹³C₂]bromoacetic acid. researchgate.netrsc.orgrsc.org The synthesis involves a Wittig reaction between 1-hydroxy-4-keto-α-ionone and a carbomethoxymethylenetriphenylphosphorane prepared from the labeled bromoacetic acid, followed by saponification. researchgate.netrsc.org

The resulting ¹³C₂-labeled ABA serves as an ideal internal standard because it is chemically identical to the natural hormone but has a different mass. protocols.ionih.govresearchgate.net This allows for precise and accurate quantification of ABA in plant extracts, correcting for any losses during sample preparation and analysis. frontiersin.orgresearchgate.net

[2,3-13C2]Maleic Anhydride for Polymer Grafting and Structure Analysis

The functionalization of polyolefins with maleic anhydride (MA) is a commercially important process that enhances their adhesion to other materials, making them useful as compatibilizing agents in polymer blends. acs.orguniversiteitleiden.nl To better understand the mechanism of this grafting reaction and the structure of the resulting products, specifically ¹³C-enriched maleic anhydride, [2,3-¹³C₂]MA, has been synthesized and utilized. acs.orguniversiteitleiden.nl

By using ¹³C NMR spectroscopy to analyze polymers grafted with [2,3-¹³C₂]MA, researchers can determine the sites of attachment and the structure of the grafts. acs.orguniversiteitleiden.nlarxiv.org These studies have revealed that the structure of the grafts depends on the composition of the copolymer. For instance, in some copolymers, MA attaches to both methylene (B1212753) and methine carbons in the polymer backbone, while in others, it attaches exclusively to methine carbons. acs.orguniversiteitleiden.nl

These detailed structural insights, made possible by the use of ¹³C-labeled maleic anhydride, are crucial for optimizing the grafting process and designing new polymer materials with improved properties. psu.edupsu.edu

13C-Labeled 2-(Phenylthio)acetic Acid and its Sulfoxide/Sulfone Derivatives

Efficient and large-scale procedures have been developed for the synthesis of ¹³C-labeled 2-(phenylthio)acetic acid and its corresponding sulfoxide and sulfone derivatives, starting from ¹³C-labeled bromoacetic acid. nih.gov These compounds are versatile, chemically stable, and nonvolatile two-carbon labeling precursors. nih.gov

The ¹³C-isotopomers of 2-(phenylthio)acetic acid have been used in the synthesis of other important ¹³C-labeled molecules, such as acrylic acid, methacrylic acid, and trans-crotonic acid. nih.gov The phenylthio group can be easily removed or modified, making these compounds valuable intermediates in the synthesis of a wide range of labeled compounds for various research applications.

Regio-selectively 13C2-Labeled Fumaric Acid and Tartaric Acid for Metabolic Probing

Regio-selectively ¹³C₂-labeled dicarboxylic acids, such as fumaric acid and tartaric acid, are powerful tools for probing metabolic pathways in living systems. nih.govresearchgate.net The strategic placement of the ¹³C labels allows researchers to trace the flow of carbon atoms through specific biochemical reactions. nih.gov

Hyperpolarized [1-¹³C]fumarate, for example, has been used as a probe for in vivo imaging of necrosis. nih.gov Fumarate is converted to malate by the enzyme fumarase, a reaction that can be monitored using magnetic resonance spectroscopy. nih.gov In healthy cells, exogenously supplied fumarate does not readily enter, but in necrotic cells with compromised membranes, fumarase is released, leading to the conversion of hyperpolarized fumarate to malate, which can be detected as a marker of cell death. nih.gov

While the direct synthesis of regio-selectively ¹³C₂-labeled fumaric and tartaric acids from this compound is a specific synthetic challenge, the principles of using labeled dicarboxylic acids for metabolic probing are well-established. These labeled compounds provide a means to quantify fluxes through metabolic pathways and to understand how these pathways are altered in disease states. nih.gov

Poly(ethylene glycol)-Based Stable Isotope Labeling Reagents

Stable isotope labeling (SIL) combined with liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantitative analysis in complex biological samples. nih.govnih.gov this compound is a key building block in the synthesis of a novel family of poly(ethylene glycol) (PEG)-based SIL reagents designed to overcome common limitations in metabolite analysis. nih.govnih.gov These reagents are particularly useful for labeling compounds containing primary amines, such as amino acids and glutathione. nih.govnih.gov

The synthesis involves a sequential, stepwise assembly of PEG chains, allowing for the precise introduction of a variable number of ¹³C atoms. nih.gov This is achieved by using either unlabeled, 1-¹³C-, or 1,2-¹³C₂-bromoacetic acid in a "chain extension" process. nih.gov The general procedure involves the alkylation of a PEG chain alcohol with the selected bromoacetic acid isotope in the presence of sodium hydride and sodium iodide in tetrahydrofuran (THF). nih.gov The resulting carboxylic acid is then either reduced to form a new alcohol for further chain extension or converted into an active ester for labeling applications. nih.gov

For the creation of labeling reagents, the terminal carboxyl group is activated, for instance, as a pentafluorophenyl (PFP) active ester. nih.gov This activation is accomplished by reacting the PEG-acid with pentafluorophenol and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov

Key Features of PEG-Based SIL Reagents:

FeatureDescriptionBenefit
Multiplexing Capability The stepwise synthesis allows for the creation of a family of reagents with varying numbers of ¹³C atoms (e.g., from 0 to 6).Enables the simultaneous analysis of multiple samples, increasing throughput. nih.govnih.gov
Improved Chromatography Derivatization with PEG chains enhances the retention of hydrophilic molecules on standard C18 reversed-phase columns.Facilitates better separation and identification of analytes like amino acids. nih.gov
Enhanced MS Sensitivity The mass increase from PEG derivatization shifts the signals of low molecular weight metabolites out of the noisy, low m/z region of the mass spectrum.Results in improved overall sensitivity and selectivity of the analysis. nih.govnih.gov
Increased Ionization Efficiency Elution at later retention times occurs with a higher organic solvent content in the mobile phase.Leads to more efficient electrospray ionization. nih.govnih.gov

Research has demonstrated the successful application of these reagents for the quantification of intracellular amino acids and glutathione in a cellular model of human lung epithelium exposed to cigarette smoke-induced oxidative stress. nih.govnih.gov The study revealed increased concentrations of most amino acids and a decrease in free thiol-containing species upon exposure to gas-phase cigarette smoke. nih.govnih.gov

¹³C₂-Labeled Hydantoins in Uric Acid Metabolism Investigations

Isotopically labeled hydantoins are invaluable tools for studying metabolic pathways, including the degradation of purines which results in uric acid. Allantoin, a hydantoin derivative, is a key product of uric acid oxidation in many species. nih.gov The use of stable isotopes like ¹³C allows for the tracing of metabolic fates and the quantification of pathway fluxes without the complications of radioactivity.

The synthesis of isotopically labeled hydantoins can be achieved through various methods, with the Bucherer-Bergs reaction being a classic and versatile approach. nih.govopenmedscience.com This multicomponent reaction typically involves a carbonyl compound (or a cyanohydrin), an alkali metal cyanide, and ammonium carbonate to produce 5-substituted hydantoins. nih.govopenmedscience.comgoogle.com While direct synthesis of ¹³C₂-labeled allantoin from this compound is not prominently documented, the principles of organic synthesis allow for its conceptualization. This compound can serve as a precursor to other labeled two-carbon synthons, which could then be incorporated into the hydantoin structure.

Uric Acid Metabolism and Allantoin:

Uric acid is the final product of purine metabolism in humans. nih.gov

In most other mammals, the enzyme urate oxidase further oxidizes uric acid to allantoin. nih.govmdpi.com

In humans, allantoin can be formed non-enzymatically through the reaction of uric acid with reactive oxygen species. nih.govnih.gov

Because of this, the ratio of allantoin to uric acid has been proposed as a biomarker for oxidative stress. nih.gov

Isotope-labeled compounds are essential for accurately studying these processes. For instance, studies using ¹⁴C-formate have been conducted to track its incorporation into uric acid and allantoin in various organs of rats, revealing details about hepatic purine metabolism. nih.gov By using ¹³C₂-labeled allantoin, researchers could perform tracer studies in biological systems to investigate the dynamics of uric acid oxidation and allantoin clearance under various physiological and pathological conditions, such as gout or hyperuricemia. These stable isotope studies provide a safe and powerful method for elucidating metabolic pathways in vivo. nih.govnih.gov

Synthesis of 5-Fluorouracil with ¹³C Labeling for RNA Studies

The anticancer drug 5-fluorouracil (5FU) is a uracil analogue that exerts its cytotoxic effects through incorporation into both RNA and DNA, as well as by inhibiting thymidylate synthase. google.comresearchgate.net Understanding the specific interactions of 5FU with RNA is crucial for elucidating its mechanism of action. google.com The synthesis of 5FU with stable isotope labels, such as ¹³C, provides an essential tool for detailed structural and metabolic studies, particularly using nuclear magnetic resonance (NMR) spectroscopy.

A chemoenzymatic approach has been developed for the efficient and scalable synthesis of 5-fluorouridine-5′-triphosphate (5FUTP) labeled with ¹³C at the C5 position of the uracil ring, starting from ¹³C-labeled bromoacetic acid. openmedscience.com This method combines chemical synthesis of the labeled nucleobase with enzymatic coupling to a labeled ribose.

Synthetic Pathway Overview:

StepReactantsProductPurpose
1. Uracil Synthesis Potassium cyanide, ¹³C-labeled bromoacetic acid , urea (B33335)Uracil base labeled with ¹³C at the C5 positionTo create the core heterocyclic structure with the desired isotope label. openmedscience.com
2. Fluorination Labeled uracil, Selectfluor5-Fluorouracil (5FU)To introduce the fluorine atom at the C5 position, converting uracil to 5FU. openmedscience.com
3. Ribosylation & Phosphorylation Labeled 5FU, labeled D-ribose, enzymes from the pentose (B10789219) phosphate (B84403) pathway (PPP)[1′,5-¹³C₂]-5FUTPTo convert the labeled base into the corresponding nucleoside triphosphate for incorporation into RNA. openmedscience.com

This synthetic strategy is cost-effective and results in a high yield of the labeled 5FU base (approximately 63%). openmedscience.com The resulting ¹³C-labeled 5FUTP can be incorporated into RNA sequences using in vitro transcription with T7 RNA polymerase. openmedscience.com

The incorporation of a ¹⁹F-¹³C spin pair into the aromatic moiety of RNA offers significant advantages for NMR studies. It provides a non-perturbing structural probe and enhances spectral resolution, allowing for easier identification of RNA structural elements. openmedscience.com This labeling approach overcomes previous limitations in sensitivity and resolution, enabling detailed investigation of RNA structure and its interactions with small molecules and proteins, thereby providing deeper insights into the RNA-based mechanisms of 5FU's anticancer activity. openmedscience.comgoogle.com

Challenges, Limitations, and Future Research Directions

Methodological Challenges in Isotopic Tracing Experiments

Accurate and meaningful data from isotopic tracing experiments using compounds like Bromoacetic-13c2 acid rely on overcoming several methodological hurdles. These include issues related to isotopic dilution, matrix effects in sample analysis, and the critical parameters of tracer administration and experimental timing.

Isotopic dilution occurs when the labeled tracer, such as this compound, mixes with unlabeled endogenous pools of the same or related metabolites within a biological system. This can lead to an underestimation of true metabolic fluxes if not properly accounted for. Diffusion effects, where the tracer moves between different compartments or tissues, can further complicate the interpretation of labeling patterns.

Strategies to mitigate these effects include:

Mathematical Modeling: Developing sophisticated metabolic models that explicitly account for isotopic dilution and compartmentalization. frontiersin.org

Multiple Tracer Experiments: Employing several different isotopic tracers in parallel experiments can provide more constraints on the metabolic model, improving the accuracy of flux estimations. physiology.org

Kinetic Analysis: Performing time-course experiments to monitor the rate of label incorporation can help to distinguish between metabolic flux and simple diffusion. frontiersin.org

Biological samples are complex mixtures of molecules that can interfere with the detection of the labeled metabolites of interest during analysis by techniques like mass spectrometry. nih.gov This "matrix effect" can either suppress or enhance the signal, leading to inaccurate quantification. nih.govnih.gov

Key approaches to overcome matrix effects include:

Sample Preparation: Utilizing robust extraction and clean-up procedures, such as solid-phase extraction (SPE), to remove interfering compounds from the sample matrix. nih.gov

Chromatographic Separation: Optimizing liquid chromatography (LC) or gas chromatography (GC) methods to separate the target analytes from co-eluting matrix components. acs.org

Internal Standards: Using isotopically labeled internal standards that are chemically identical to the analyte can help to correct for matrix effects during quantification. nih.gov

Dilution: Diluting the sample can minimize matrix effects, although this may also reduce the signal of low-abundance analytes. acs.org

A critical aspect of mitigating matrix effects is the early assessment during method development to ensure the final analytical method is rugged, precise, and accurate. mdpi.com The choice of ionization polarity in mass spectrometry can also play a role, with negative ionization sometimes being less susceptible to matrix effects. mdpi.com

Achieving isotopic steady state, where the isotopic enrichment of metabolites becomes constant over time, is a common assumption in many metabolic flux analysis (MFA) studies. researchgate.net The method of tracer administration and the duration of the experiment are critical for reaching this state. creative-proteomics.com

Considerations for optimization include:

Tracer Delivery: Methods such as continuous infusion are often used to maintain a constant concentration of the tracer in the system. frontiersin.orgcreative-proteomics.com The choice of delivery method should align with the specific research question and biological system. frontiersin.orgcreative-proteomics.com

Experimental Duration: The time required to reach isotopic steady state varies depending on the organism, the metabolic pathways being studied, and the turnover rates of the metabolites. frontiersin.org For example, in mammalian cell culture, experiments are often run for 24 hours to achieve isotopic steady state. nih.gov

Isotopically Non-Stationary MFA (INST-MFA): In systems where reaching a true isotopic steady state is not feasible, such as in plants or for high-throughput experiments, INST-MFA can be employed. researchgate.netpnas.org This technique analyzes the transient labeling patterns of metabolites before steady state is reached. researchgate.net

Computational tools can be used to simulate tracer kinetics and help determine the optimal experimental duration for a given tracer and biological system. frontiersin.org

Integration of 13C-MFA with Other Omics Technologies for Systems-Level Understanding

To gain a more holistic view of cellular regulation, there is a growing trend to integrate 13C-MFA data with other "omics" technologies, such as genomics, transcriptomics, and proteomics. researchgate.netnumberanalytics.com This systems biology approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression and protein levels. embopress.org

For instance, transcriptomics and proteomics can provide information about the expression levels of enzymes involved in metabolic pathways, which can be used to constrain and validate metabolic models used in 13C-MFA. vanderbilt.edu Conversely, 13C-MFA can reveal the functional consequences of changes in gene and protein expression on metabolic pathway activity. embopress.org The integration of these different data types provides a more comprehensive understanding of how metabolic networks are regulated in response to genetic or environmental perturbations. embopress.org

Development of Advanced Computational Algorithms and Tools for Enhanced Flux Analysis

The analysis of data from 13C-MFA experiments relies heavily on sophisticated computational algorithms and software tools. nih.govoup.com These tools are used to construct metabolic models, simulate isotopic labeling patterns, and estimate metabolic fluxes by fitting the model to experimental data. nih.gov

Recent advancements in this area include:

High-Performance Computing: The development of software suites like 13CFLUX2 that leverage high-performance computing to handle large and complex metabolic networks. oup.com

Machine Learning: The application of machine learning algorithms to improve the speed and accuracy of flux estimation, which is particularly useful for high-throughput metabolic phenotyping. acs.orgresearchgate.net

Standardized Modeling Languages: The creation of universal modeling languages like FluxML to facilitate the exchange and reuse of 13C-MFA models among different research groups. frontiersin.org

Open-Source Platforms: The availability of open-source software for MFA data analysis, which promotes transparency and accessibility in the research community. numberanalytics.com

These computational advances are crucial for keeping pace with the increasing complexity of metabolic models and the growing volume of data generated in modern metabolomics studies.

Expansion of this compound Applications to Novel Biological Systems and Disease Models

While this compound and other labeled compounds have been instrumental in studying metabolism in well-established model organisms, there is significant potential to expand their use to a wider range of biological systems and disease models. scispace.com This includes applications in:

Plant Biology: Elucidating metabolic pathways in plants, such as the synthesis of phytosiderophores, which are crucial for iron uptake. researchgate.net

Cancer Research: Tracing metabolic reprogramming in cancer cells to identify novel therapeutic targets. nih.gov

In Vivo Studies: Moving beyond cell culture to study metabolic fluxes in whole organisms, which presents a more physiologically relevant context. numberanalytics.com

Drug Development: Using labeled compounds to trace the metabolic fate of drugs and understand their mechanisms of action.

The synthesis of various isotopically labeled compounds, including those derived from this compound, is enabling researchers to probe an ever-expanding array of biological questions. scispace.comresearchgate.net

Economic Considerations and Strategies for Cost-Effective Research with Labeled Compounds

The use of stable isotope-labeled compounds, while methodologically powerful, presents significant economic challenges for researchers. The synthesis of molecules like this compound is a complex and costly process, which can be a limiting factor in experimental design and scope. physoc.orgrsc.orgresearchgate.net The high cost is primarily due to the expense of the isotopically enriched starting materials and the intricate, often multi-step, synthetic procedures required to incorporate the label into a specific molecular position. musechem.comcambridge.org For instance, elemental 13C is the most cost-effective source of the isotope, but its conversion into versatile chemical building blocks is a specialized process. rsc.orgresearchgate.net The market price for some uniformly 13C-labeled compounds can be prohibitively high, with costs for certain molecules like 13C-Docosahexaenoic acid (DHA) exceeding $2,000 for just 5 milligrams. wasdlibrary.org

Despite these costs, several strategies can be employed to conduct research with labeled compounds more economically. These strategies focus on optimizing experimental protocols, exploring alternative labeling methods, and leveraging advancements in production and analytical techniques.

Strategies for Cost-Effective Research:

Experimental Design Optimization: Careful planning can significantly reduce the amount of tracer needed. This includes tailoring the tracer dose and infusion duration to the specific metabolic pathway's kinetics. mdpi.com For pathways with rapid turnover, a short-term infusion or a single bolus injection may suffice, whereas slower processes might require administration through diet or drinking water. mdpi.com Pre-trial dietary control, such as consuming foods low in 13C, can lower the natural isotopic background in subjects, thereby increasing the tracer-to-tracee ratio and reducing the amount of expensive tracer required for detection. humankinetics.com

Alternative Labeling Methods: The use of Deuterium (B1214612) Oxide (D₂O or 'heavy water') represents a more affordable approach. physoc.org D₂O is considerably cheaper than most substrate-specific tracers and can be administered orally, reducing costs associated with sterile infusate preparation and clinical consumables. physoc.org The body incorporates the deuterium into a wide array of molecules, effectively creating its own labeled compounds in vivo. physoc.org Other cost-saving techniques include metabolic labeling, where organisms or cells are cultured with labeled precursors (e.g., 13C-glucose) to produce a range of labeled biomolecules endogenously. techsciresearch.com

Advances in Production and Analysis: Innovations in synthetic chemistry are helping to lower costs. For example, developing methods to produce universal 13C₂ building blocks like acetylene (B1199291) from elemental 13C can make a wider range of labeled compounds more accessible. rsc.org Furthermore, the increasing sensitivity of analytical instruments, such as gas chromatography-combustion isotope ratio mass spectrometry (GC-C-IRMS), allows for the detection of much lower tracer concentrations. nih.gov This enhanced sensitivity directly translates to a reduction in the required tracer dose, sometimes by more than an order of magnitude, making studies more feasible. nih.gov Collaborative efforts among research institutions can also help mitigate costs by sharing resources, specialized equipment, and technical expertise. mdpi.com

Comparative Analysis and Complementarity with Other Stable Isotopes (e.g., 2H, 15N, 18O) in Tracer Studies

While 13C-labeled compounds like this compound are invaluable, they are part of a broader toolkit of stable isotopes used in tracer studies. The choice of isotope—primarily 13C, Deuterium (2H), Nitrogen-15 (15N), and Oxygen-18 (18O)—depends on the specific biological question, the element of interest in the metabolic pathway, and the analytical methods available. symeres.combohrium.com These isotopes are not mutually exclusive; in fact, their complementary nature is often exploited in dual-labeling experiments to gain more comprehensive insights into complex metabolic networks. mdpi.comannualreviews.org

The fundamental principle shared by all stable isotope tracers is that they are chemically identical to their more abundant, lighter counterparts, allowing them to participate in metabolic reactions without altering the biological pathways. techsciresearch.com However, their greater mass allows them to be distinguished and quantified by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. techsciresearch.comsymeres.com

The following table provides a comparative overview of the most commonly used stable isotopes in metabolic research.

IsotopeNatural Abundance (%)Key Research ApplicationsAnalytical TechniquesNotes
Carbon-13 (¹³C) ~1.1Tracing the carbon backbone of metabolites; central carbon metabolism, glycolysis, TCA cycle, flux analysis. nih.govnih.govMS, NMR symeres.comThe KIE is generally small due to the modest mass increase from ¹²C. nih.gov
Deuterium (²H or D) ~0.015Drug metabolism and pharmacokinetics (DMPK), fatty acid and glucose metabolism, water turnover studies. physoc.orgsymeres.com Exploited for its significant Kinetic Isotope Effect (KIE) in mechanistic studies. symeres.comMS, NMR symeres.comOften preferred for its lower cost compared to ¹³C. nih.gov Can be subject to label loss through exchange reactions. nih.govacs.org
Nitrogen-15 (¹⁵N) ~0.37Amino acid and protein synthesis, nucleotide metabolism, nitrogen flux, proteomics, agrochemical studies. symeres.commoravek.comMS, NMR symeres.comEssential for studying nitrogen-containing compounds. Dual-labeling with ¹³C is common. mdpi.com
Oxygen-18 (¹⁸O) ~0.20Measuring energy expenditure (doubly labeled water method with ²H), tracking oxygen sources in metabolic reactions, phosphorylation turnover. mdpi.comiaea.orgIsotope Ratio MS iaea.orgUsed to track the fate of oxygen atoms in processes like the TCA cycle. mdpi.com
This table summarizes the primary uses and characteristics of common stable isotopes in tracer studies.

The complementarity of these isotopes is a powerful feature of modern metabolic research. For instance, a dual-labeling experiment using both 13C and 15N tracers can simultaneously track the carbon and nitrogen atoms in amino acid metabolism, providing a much richer picture of synthesis, catabolism, and interconversion pathways than a single tracer could alone. mdpi.com Similarly, the doubly labeled water method, which uses both 2H₂O and H₂¹⁸O, is a gold standard for measuring total energy expenditure in free-living subjects by tracking the differential elimination of the two isotopes. iaea.org

Addressing Kinetic Isotope Effects Associated with Deuterium Labeling

A critical consideration when using deuterium (2H) as a tracer is the Kinetic Isotope Effect (KIE) . symeres.com The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.govismrm.org Because deuterium has twice the mass of protium (B1232500) (¹H), the C-H bond is stronger than the C-D bond. Consequently, reactions that involve the breaking of a carbon-deuterium (C-D) bond can be significantly slower than the breaking of a corresponding carbon-hydrogen (C-H) bond. nih.govacs.org

This effect, while sometimes a complication, can also be a valuable tool for elucidating reaction mechanisms. symeres.com However, in metabolic tracer studies where the goal is to accurately measure flux, the KIE must be accounted for, as it can lead to an underestimation of metabolic rates. nih.govacs.org

Research has been conducted to quantify the magnitude of the deuterium KIE in vivo. Studies using a double substrate/double labeling strategy (comparing deuterated and non-deuterated substrates simultaneously) have provided valuable data. For example, in studies of glucose and acetate (B1210297) metabolism in the rat brain, the measured KIE was found to be relatively small, in the range of 4-6%. nih.govacs.orgismrm.org

Another challenge associated with deuterium labeling is the potential for label loss . nih.govacs.org Deuterium atoms on a molecule can sometimes be lost in exchange with protons from body water during certain metabolic steps. ismrm.org The extent of this loss is predictable and reproducible. For instance, when using [6,6-²H₂]-glucose as a tracer, the deuterium label loss in lactate, glutamate (B1630785), and glutamine was measured to be approximately 15.7%, 37.9%, and 41.5%, respectively. nih.govacs.org For [2-²H₃]-acetate, the label loss in glutamate and glutamine was around 14%. nih.govacs.org

Strategies to address these effects include:

Quantitative Measurement: Designing experiments that can directly measure the KIE and label loss, often by using a combination of deuterated and 13C-labeled tracers. nih.govacs.org

Correction Factors: Applying correction factors based on empirically determined KIE and label loss values to calculate more accurate metabolic rates.

Strategic Labeling: Placing the deuterium label at a molecular position that is not involved in a rate-limiting bond cleavage or a known exchange reaction.

By understanding and quantifying these effects, researchers can confidently use deuterium labeling, often in concert with other stable isotopes, to conduct robust and insightful metabolic studies. nih.govacs.org

Q & A

Q. How can Bromoacetic-13C2 acid be synthesized, and what methods ensure isotopic purity?

  • Methodological Answer : this compound is typically synthesized via halogenation of 13C-labeled acetic acid precursors. For example, [1-13C]-bromoacetic acid can be prepared by reacting [1-13C]-acetic acid with bromine under controlled conditions (e.g., using PBr3 as a catalyst). Isotopic purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy, where 13C-labeled carbons exhibit distinct splitting patterns, and mass spectrometry (MS) to verify molecular ion peaks (e.g., m/z shifts corresponding to 13C incorporation). Purification via recrystallization or chromatography minimizes non-labeled byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:
  • Storage : In airtight, light-resistant containers at 2–8°C to prevent decomposition .
  • Handling : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Emergency showers and eyewash stations must be accessible .
  • Decontamination : Immediate washing of exposed skin with soap and water; contaminated lab coats should be laundered separately to prevent secondary exposure .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 13C NMR : Identifies isotopic incorporation and structural integrity by analyzing chemical shifts (e.g., δ ~170 ppm for the carboxylic carbon) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass measurement (e.g., expected m/z for C2H3Br13C2O2).
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Elemental Analysis : Ensures isotopic enrichment >99% by quantifying 13C abundance .

Advanced Research Questions

Q. How does 13C isotopic labeling in this compound influence reaction mechanisms in organic synthesis?

  • Methodological Answer : 13C labeling enables mechanistic studies via kinetic isotope effects (KIEs). For instance, in nucleophilic substitution reactions, the heavier 13C atom may slightly alter reaction rates, which can be measured using kinetic assays or computational modeling (e.g., density functional theory). Such data help distinguish between concerted (SN2) and stepwise (SN1) mechanisms. Researchers should compare labeled vs. non-labeled analogs under identical conditions to isolate isotopic effects .

Q. What experimental design considerations optimize high-yield synthesis of 13C-labeled derivatives using this compound?

  • Methodological Answer :
  • Precursor Selection : Use high-purity 13C-labeled starting materials to minimize isotopic dilution.
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or inline spectroscopy (e.g., Raman) to track intermediate formation.
  • Yield Optimization : Adjust stoichiometry (e.g., excess brominating agents) and temperature (e.g., 0–5°C to suppress side reactions).
  • Workflow Efficiency : Avoid chromatographic purification where possible; instead, use crystallization or distillation to reduce time and cost .

Q. How can researchers resolve discrepancies in kinetic data between this compound and its non-labeled counterpart?

  • Methodological Answer : Contradictions may arise from isotopic impurities, solvent effects, or measurement errors. To address this:
  • Replicate Experiments : Perform triplicate runs to assess reproducibility.
  • Control Experiments : Compare results with non-labeled bromoacetic acid under identical conditions.
  • Advanced Analytics : Use tandem MS/MS or isotope ratio mass spectrometry (IRMS) to verify isotopic consistency.
  • Statistical Analysis : Apply t-tests or ANOVA to evaluate significance of observed differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.